molecular formula C10H12BrN5O4 B1278547 2-Bromoadenosine CAS No. 146-76-9

2-Bromoadenosine

货号: B1278547
CAS 编号: 146-76-9
分子量: 346.14 g/mol
InChI 键: PGHYIISMDPKFKH-UUOKFMHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoadenosine is a useful research compound. Its molecular formula is C10H12BrN5O4 and its molecular weight is 346.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHYIISMDPKFKH-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445546
Record name 2-Bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-76-9
Record name 2-Bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromoadenosine on Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Bromoadenosine, a key adenosine analog, on the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). This document outlines its binding affinities, functional effects on intracellular signaling, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Concepts: Adenosine Receptors and Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous nucleoside adenosine. They are crucial in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four subtypes are distinguished by their tissue distribution, ligand-binding properties, and the G proteins with which they couple.

  • A₁ and A₃ Receptors: These receptors predominantly couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A₂A and A₂B Receptors: These receptors primarily couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The modulation of cAMP levels by adenosine receptor agonists, such as this compound, triggers downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).

Quantitative Data: Binding Affinity and Functional Potency

Due to the limited availability of comprehensive data for this compound, the following tables include data for the closely related and structurally similar compound, 2-chloroadenosine (2-CADO), which is widely used as a stable adenosine analog in pharmacological studies. This data provides a strong indication of the expected binding and functional characteristics of this compound.

Table 1: Binding Affinities (Ki) of 2-Chloroadenosine at Human Adenosine Receptor Subtypes

Receptor SubtypeRadioligandCell Line/TissueKi (nM)Reference
A₁ [³H]CyclohexyladenosineHuman Cerebral Cortex10[1][2]
A₂A [³H]CGS 21680Human Platelets130
A₂B ---
A₃ [¹²⁵I]AB-MECACHO Cells250

Table 2: Functional Potency (EC₅₀) of 2-Chloroadenosine at Human Adenosine Receptor Subtypes

Receptor SubtypeAssay TypeCell LineEC₅₀ (nM)Reference
A₁ cAMP InhibitionHuman Glomeruli-[3]
A₂A cAMP Accumulation-140
A₂B cAMP AccumulationT84 Cells>10,000[4]
A₃ cAMP InhibitionCHO Cells290[5]

Note: EC₅₀ values represent the concentration of the agonist (2-chloroadenosine) that produces 50% of its maximal effect in a functional assay. A lower EC₅₀ value indicates higher potency.

Signaling Pathways

This compound, as an adenosine analog, is expected to act as an agonist at all four adenosine receptor subtypes, initiating the canonical G-protein signaling cascades.

A₁ and A₃ Receptor Signaling

Activation of A₁ and A₃ receptors by this compound leads to the inhibition of adenylyl cyclase via Gαi/o, resulting in decreased intracellular cAMP levels and reduced PKA activity.

G_protein_signaling_A1_A3 This compound This compound A1_A3 A₁ / A₃ Receptor This compound->A1_A3 Binds G_protein Gαi/o Protein A1_A3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X ATP ATP PKA_inactive Inactive PKA PKA_active Active PKA Cellular_Response Decreased Cellular Response

A₁/A₃ Receptor Signaling Pathway
A₂A and A₂B Receptor Signaling

Conversely, activation of A₂A and A₂B receptors by this compound stimulates adenylyl cyclase through Gαs, leading to an increase in intracellular cAMP and subsequent activation of PKA.

G_protein_signaling_A2A_A2B This compound This compound A2A_A2B A₂A / A₂B Receptor This compound->A2A_A2B Binds G_protein Gαs Protein A2A_A2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Cellular_Response Increased Cellular Response PKA_active->Cellular_Response Phosphorylates substrates

A₂A/A₂B Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with adenosine receptors.

Radioligand Binding Assay (A₁ Receptor)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human A₁ adenosine receptor using [³H]CCPA as the radioligand.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (e.g., from CHO-hA₁ cells) mix_components Combine in assay buffer: - Membranes (20 µg protein) - [³H]CCPA - this compound or control prep_membranes->mix_components prep_ligands Prepare solutions: - [³H]CCPA (1 nM final) - this compound (serial dilutions) - Non-specific binding control (e.g., 10 µM CPA) prep_ligands->mix_components incubate Incubate at 30°C for 90 minutes mix_components->incubate filter Rapidly filter through GF/B filters incubate->filter wash Wash filters with ice-cold buffer filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation calculate_ic50 Determine IC₅₀ from competition curve scintillation->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human A₁ adenosine receptor (e.g., from stably transfected CHO-K1 cells).

  • [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) radioligand.

  • This compound.

  • Non-selective adenosine agonist (e.g., CPA) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A₁ receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM CPA (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]CCPA (final concentration of ~1 nM).

    • 100 µL of membrane suspension (approximately 20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]CCPA binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay (A₂A Receptor)

This protocol describes a method to determine the functional potency (EC₅₀) of this compound at the human A₂A adenosine receptor by measuring its ability to stimulate cAMP production in a whole-cell assay.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed CHO-hA₂A cells into a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells pre_incubation Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) incubate_cells->pre_incubation add_agonist Add serial dilutions of this compound pre_incubation->add_agonist incubate_stimulation Incubate for 15-30 minutes at 37°C add_agonist->incubate_stimulation lyse_cells Lyse cells to release intracellular cAMP incubate_stimulation->lyse_cells detect_cAMP Quantify cAMP using a detection kit (e.g., HTRF, ELISA) lyse_cells->detect_cAMP plot_data Plot cAMP concentration vs. log[this compound] detect_cAMP->plot_data calculate_ec50 Determine EC₅₀ using non-linear regression plot_data->calculate_ec50

cAMP Accumulation Assay Workflow

Materials:

  • CHO-K1 cells stably expressing the human A₂A adenosine receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Seed CHO-hA₂A cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal level) and a positive control for maximal stimulation (e.g., forskolin).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Normalize the data to the maximal response if desired.

    • Determine the EC₅₀ value using a sigmoidal dose-response (variable slope) curve fit in a suitable software package.

Conclusion

This compound is a valuable pharmacological tool for studying adenosine receptor function. As a non-selective agonist, it activates all four receptor subtypes, leading to either an increase (A₂A, A₂B) or decrease (A₁, A₃) in intracellular cAMP levels. The provided data for the closely related compound, 2-chloroadenosine, offers a strong quantitative framework for its expected binding and functional properties. The detailed experimental protocols herein provide a robust foundation for researchers to further characterize the specific interactions and downstream effects of this compound on adenosine receptor signaling pathways. This in-depth understanding is critical for the development of novel therapeutics targeting the adenosinergic system.

References

The Role of 2-Bromoadenosine in Molecular Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoadenosine, a halogenated derivative of the endogenous nucleoside adenosine, serves a specialized yet critical role in molecular biology research. While not a potent or selective agonist for adenosine receptors itself, its true value lies in its utility as a versatile synthetic precursor. The bromine atom at the 2-position of the purine ring is a chemically tractable handle for the synthesis of a diverse array of 2-substituted adenosine analogs. These custom-synthesized molecules are then employed to probe and modulate various biological systems, including G-protein coupled receptor (GPCR) signaling pathways and as modified substrates for nucleic acid polymerases. This guide provides an in-depth overview of the primary applications of this compound, focusing on its role in chemical synthesis to generate tools for molecular biology research, and includes representative experimental methodologies and signaling pathway diagrams.

Core Application: A Precursor for Novel Adenosine Analogs

The primary use of this compound in a research context is as a starting material for the chemical synthesis of 2-substituted adenosine derivatives. The carbon-bromine bond at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This enables the generation of novel nucleosides and nucleotides with tailored properties for specific experimental applications.

These synthesized analogs are designed to have altered biological activities, such as enhanced receptor selectivity, improved metabolic stability, or the inclusion of reporter groups like fluorophores. For instance, 2-iodoadenosine, a closely related compound, is frequently used in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions to introduce vinyl, ethynyl, or methyl groups, respectively. This compound can be utilized in similar synthetic strategies.

Table 1: Potential Modifications at the 2-Position of Adenosine via 2-Haloadenosine Precursors

Reaction TypeReagentsResulting 2-SubstituentPotential Application of Analog
Suzuki-Miyaura CouplingVinyl(trifluoro)borateVinylIntroduction of a reactive handle for further modification (e.g., fluorescent labeling).
Sonogashira CouplingTerminal alkynes (e.g., TMS-acetylene)EthynylCreation of probes for click chemistry or serving as a bioisostere for other functional groups.
Stille CouplingOrganostannanes (e.g., tetramethylstannane)MethylProbing steric and electronic requirements of adenosine binding proteins.
Buchwald-Hartwig AminationAminesAmino derivativesDevelopment of novel adenosine receptor agonists/antagonists.

The general workflow for utilizing this compound as a synthetic precursor is outlined below.

G cluster_0 Synthesis of 2-Substituted Adenosine Analogs cluster_1 Downstream Applications Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate 2-Substituted Adenosine Coupling->Intermediate Reagent Coupling Partner (e.g., boronic acid, alkyne) Reagent->Coupling Deprotection Deprotection (if necessary) Intermediate->Deprotection Final_Analog Final 2-Substituted Adenosine Analog Deprotection->Final_Analog Triphosphorylation Triphosphorylation Final_Analog->Triphosphorylation Receptor_Binding Receptor Binding Assays Final_Analog->Receptor_Binding Enzymatic_Incorporation Enzymatic Incorporation into RNA/DNA Triphosphorylation->Enzymatic_Incorporation

Caption: Synthetic workflow for generating and using 2-substituted adenosine analogs from this compound.

Probing Adenosine Receptor Signaling Pathways

Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in a multitude of physiological processes. They are broadly classified into A1, A2A, A2B, and A3 subtypes. While this compound itself is not a potent modulator of these receptors, the analogs synthesized from it are often designed to selectively target one or more of these subtypes.

The A2A and A2B receptors, for example, typically couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, leading to a cellular response. Researchers can use 2-substituted adenosine analogs to dissect these signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Adenosine Receptor (e.g., A2A) G_Protein G-Protein (Gαsβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates Response Cellular Response Substrate->Response Ligand 2-Substituted Adenosine Analog Ligand->Receptor Binds

Caption: Generalized Gs-coupled adenosine receptor signaling pathway activated by a synthetic agonist.

Generation of Modified Nucleotides for Enzymatic Incorporation

A significant application of 2-substituted adenosine analogs is their conversion into nucleoside triphosphates (NTPs) for use in molecular biology techniques involving nucleic acid synthesis. These modified NTPs can be incorporated into DNA or RNA by polymerases, thereby introducing specific functionalities into the nucleic acid sequence.

For example, a 2-ethynyladenosine triphosphate, synthesized from a 2-haloadenosine precursor, can be enzymatically incorporated into an RNA transcript. The ethynyl group can then be used for post-synthetic modification via "click chemistry" to attach fluorescent dyes, biotin, or other reporter molecules. This allows for the site-specific labeling of RNA for use in a variety of applications, including fluorescence resonance energy transfer (FRET) studies, in situ hybridization, and affinity purification.

Representative Experimental Protocol: Enzymatic Incorporation of a 2-Substituted ATP into RNA

This protocol describes the general steps for incorporating a custom-synthesized 2-substituted adenosine triphosphate (herein referred to as 2-X-ATP) into an RNA transcript using in vitro transcription with T7 RNA polymerase. The synthesis of 2-X-ATP from this compound is a prerequisite.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • ATP, CTP, GTP, UTP solution (e.g., 10 mM each)

  • Synthesized 2-X-ATP solution (e.g., 10 mM)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL.

    • Nuclease-free water to final volume

    • Transcription Buffer (10X): 2 µL

    • CTP, GTP, UTP (10 mM each): 2 µL of each

    • ATP (10 mM): 1 µL (adjust ratio with 2-X-ATP as needed)

    • 2-X-ATP (10 mM): 1 µL (adjust ratio with ATP as needed)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification of RNA: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.

  • Analysis: Analyze the integrity and yield of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry. The successful incorporation of the modified nucleotide can be confirmed by a slight shift in the mobility of the RNA on the gel compared to an unmodified transcript. Further validation can be achieved through mass spectrometry.

Table 2: Example Concentrations for In Vitro Transcription

ComponentStock ConcentrationFinal Concentration in 20 µL Reaction
Transcription Buffer10X1X
CTP, GTP, UTP10 mM1 mM each
ATP10 mM0.5 mM
2-X-ATP10 mM0.5 mM
DNA Template0.5 µg/µL50 ng/µL

Conclusion

This compound is a valuable, albeit specialized, tool for molecular biology researchers and drug development professionals. Its utility is not in its direct biological activity, but in its capacity as a versatile chemical precursor. By enabling the synthesis of a wide range of 2-substituted adenosine analogs, this compound facilitates the creation of bespoke molecular probes to investigate complex biological processes, from GPCR signaling to the enzymatic synthesis of modified nucleic acids. A thorough understanding of its synthetic potential allows researchers to design and generate novel tools to advance our understanding of molecular biology.

The Advent of a Key Adenosine Analog: A Technical Guide to the Discovery and Development of 2-Bromoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and historical development of 2-Bromoadenosine, a pivotal molecule in the study of purinergic signaling and drug design. This document details the early synthetic methodologies, key research milestones, and the evolution of its applications.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication but rather emerged from the broader exploration of halogenated purine nucleosides in the mid-20th century. Early research into the modification of adenosine at the 2-position of the purine ring was driven by the desire to create analogs with altered metabolic stability and receptor binding profiles.

A common and historically significant approach to the synthesis of this compound involves a two-step process starting from the more readily available 2-chloroadenosine. This precursor is often subjected to a nucleophilic substitution reaction to replace the chlorine atom with a bromine atom.

The work of researchers like Ikehara and Kaneko in the late 1960s on various purine nucleosides, including 8-bromo derivatives, highlights the intensive investigation into halogenated adenosines during that period.[1][2] While their work focused on the 8-position, it reflects the broader scientific interest in how halogenation impacts the chemical and biological properties of these fundamental biomolecules. By the 1980s, 2-bromo-substituted adenosine derivatives, such as 2-bromo-2'-deoxyadenosine, were being actively investigated for their therapeutic potential, indicating that the parent compound, this compound, was an established research tool by this time.[3]

Historical Development and Key Methodologies

The development of synthetic routes to this compound has been intertwined with the broader advancements in nucleoside chemistry. The primary methods have revolved around the functionalization of pre-existing adenosine or its derivatives.

Synthesis from 2-Chloroadenosine

The conversion of 2-chloroadenosine to this compound remains a cornerstone of its laboratory-scale synthesis. This transformation is typically achieved by treating 2-chloroadenosine with a bromide salt, such as sodium bromide or potassium bromide, in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires elevated temperatures to facilitate the nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound from 2-Chloroadenosine

Materials:

  • 2-Chloroadenosine

  • Sodium Bromide (NaBr)

  • Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a solution of 2-chloroadenosine in anhydrous DMF, add an excess of sodium bromide.

  • The reaction mixture is heated under an inert atmosphere at a temperature ranging from 100 to 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to afford pure this compound.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diazotization-Bromination of 2-Aminoadenosine

An alternative historical route involves the diazotization of 2-aminoadenosine followed by a Sandmeyer-type reaction with a bromide source. In this multi-step process, the 2-amino group is converted into a diazonium salt, which is then displaced by a bromide ion. This method, while effective, can sometimes be lower yielding and require more stringent reaction conditions compared to the substitution of 2-chloroadenosine.

Quantitative Data

The following table summarizes representative quantitative data related to the synthesis of 2-substituted adenosine analogs, providing a comparative perspective on reaction efficiencies.

PrecursorReagent(s)ProductReported YieldReference Context
2-ChloroadenosineNaBr, DMFThis compoundNot specifiedGeneral synthetic route described in literature
2-AminoadenosineNaNO₂, HBrThis compoundNot specifiedAlternative historical synthetic route
2'-deoxyadenosineMultiple steps2-chloro-2'-deoxyadenosine44.8%Context of synthesizing a related deoxyadenosine analog

Signaling Pathways and Experimental Workflows

The utility of this compound and its derivatives often lies in their ability to modulate purinergic signaling pathways. As an adenosine analog, it can interact with adenosine receptors (A1, A2A, A2B, and A3), albeit with different affinities and selectivities compared to the endogenous ligand. The bromo-substitution can confer increased metabolic stability by hindering the action of adenosine deaminase.

Below are diagrams illustrating the key synthetic pathways for this compound.

G cluster_0 Synthesis from 2-Chloroadenosine 2-Chloroadenosine 2-Chloroadenosine NaBr_DMF NaBr / DMF Heat 2-Chloroadenosine->NaBr_DMF 2-Bromoadenosine_1 This compound NaBr_DMF->2-Bromoadenosine_1

Diagram 1: Synthesis of this compound from 2-Chloroadenosine.

G cluster_1 Synthesis from 2-Aminoadenosine 2-Aminoadenosine 2-Aminoadenosine Diazotization 1. NaNO2, HBr 2. CuBr 2-Aminoadenosine->Diazotization 2-Bromoadenosine_2 This compound Diazotization->2-Bromoadenosine_2

References

Signaling Pathways Activated by 2-Bromoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine, a synthetic analog of the endogenous nucleoside adenosine, serves as a valuable tool in pharmacological research and drug development. Its structural similarity to adenosine allows it to interact with and modulate various cellular signaling pathways, primarily through the activation of adenosine receptors. This technical guide provides an in-depth overview of the core signaling cascades activated by this compound, with a focus on the downstream effects on cellular function, including the regulation of cell proliferation, survival, and apoptosis.

Core Signaling Pathways

This compound primarily exerts its effects by binding to and activating the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) trigger distinct intracellular signaling cascades upon activation. The A₂A and A₂B receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In contrast, A₁ and A₃ receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels.

The cAMP/PKA Pathway

A major signaling axis engaged by this compound, particularly through A₂A and A₂B receptor activation, is the cAMP/Protein Kinase A (PKA) pathway.

  • Receptor Activation: this compound binds to A₂A or A₂B adenosine receptors on the cell surface.

  • G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of PKA. cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.

  • Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.

cAMP-PKA Pathway This compound This compound Adenosine Receptor (A2A/A2B) Adenosine Receptor (A2A/A2B) This compound->Adenosine Receptor (A2A/A2B) Gs Protein Gs Protein Adenosine Receptor (A2A/A2B)->Gs Protein activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) binds to PKA (active) PKA (active) PKA (inactive)->PKA (active) activates CREB CREB PKA (active)->CREB phosphorylates p-CREB p-CREB CREB->p-CREB Gene Expression Gene Expression p-CREB->Gene Expression regulates

Diagram 1: The cAMP/PKA signaling pathway activated by this compound.
The MAPK/ERK Pathway

Activation of adenosine receptors, including by adenosine analogs, can also lead to the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both cAMP-dependent and cAMP-independent mechanisms.

  • cAMP-dependent activation: In some cellular contexts, elevated cAMP and activated PKA can lead to the activation of the Ras-Raf-MEK-ERK cascade.

  • cAMP-independent activation: Adenosine A₂A receptor stimulation has been shown to activate ERK independently of cAMP, potentially through pathways involving other small G proteins like Rap1.

The activation of the MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

MAPK-ERK_Pathway This compound This compound Adenosine Receptor (A2A) Adenosine Receptor (A2A) This compound->Adenosine Receptor (A2A) G Protein G Protein Adenosine Receptor (A2A)->G Protein activates Effector Effector (e.g., cAMP or other) G Protein->Effector activates Ras/Rap1 Ras/Rap1 Effector->Ras/Rap1 activates Raf Raf Ras/Rap1->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates p-ERK p-ERK ERK->p-ERK Transcription Factors Transcription Factors p-ERK->Transcription Factors activates Cell Proliferation/\nDifferentiation Cell Proliferation/ Differentiation Transcription Factors->Cell Proliferation/\nDifferentiation regulates Apoptosis_Induction This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway Cellular Stress->Intrinsic Pathway Mitochondria Mitochondria Intrinsic Pathway->Mitochondria activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Death Receptors Death Receptors Extrinsic Pathway->Death Receptors activates Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, PC12) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Densitometry 12. Densitometry Analysis Imaging->Densitometry

An In-Depth Technical Guide to 2-Bromoadenosine: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 2-Bromoadenosine, a crucial adenosine analog with significant applications in biochemical research and drug development. This document details its structural characteristics, stability profile under various conditions, and methodologies for its analysis.

Chemical Structure of this compound

This compound is a purine nucleoside, a derivative of adenosine where a hydrogen atom at the C2 position of the adenine base is substituted with a bromine atom. This modification significantly influences its biological activity and metabolic stability compared to endogenous adenosine.

The fundamental structural details of this compound are summarized in the table below.

ParameterValue
Molecular Formula C₁₀H₁₂BrN₅O₄[1]
Molecular Weight 346.14 g/mol [1]
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1]
CAS Number 146-76-9[1]
SMILES C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)Br)N

Chemical Stability of this compound

Understanding the chemical stability of this compound is paramount for its proper handling, storage, and application in experimental and pharmaceutical contexts. The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds and general principles of chemical degradation.

pH-Dependent Stability

The stability of nucleoside analogs is often pH-dependent. A study on the closely related compound, 2-chloro-2'-deoxyadenosine, revealed that it is stable in basic and neutral solutions but undergoes significant degradation in acidic conditions.[2] At a pH of 2 and a temperature of 37°C, only 13% of the compound remained after 6 hours, with the primary degradation product being 2-chloroadenine, formed through the hydrolysis of the glycosidic bond.

Based on this evidence, it is highly probable that this compound exhibits similar lability in acidic environments, leading to the cleavage of the N-glycosidic bond and the formation of 2-bromoadenine and ribose. Conversely, it is expected to be relatively stable under neutral and basic conditions.

Thermal Stability
Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of purine nucleosides. The adenine ring system can absorb UV light, which may lead to photochemical reactions and degradation of the molecule. To ensure the integrity of this compound, it should be stored in light-protected containers, such as amber vials, and exposure to direct light should be minimized during handling and in solution.

Oxidative Stability

The potential for oxidative degradation of this compound should also be considered. While the purine ring is relatively stable, the ribose moiety can be susceptible to oxidation. The presence of oxidizing agents could potentially lead to the formation of various degradation products. Therefore, it is recommended to avoid contact with strong oxidizing agents.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and effective technique for this purpose.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation of this compound

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photolytic Degradation (e.g., UV/Vis light exposure) Photo->HPLC Analyze Samples LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Identify Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway NMR NMR for Structural Elucidation LCMS->NMR Confirm Structure LCMS->Pathway NMR->Pathway Method Stability-Indicating Method Validation Pathway->Method Drug This compound (Drug Substance) Drug->Acid Stress with Drug->Base Stress with Drug->Oxidative Stress with Drug->Thermal Stress with Drug->Photo Stress with

Forced degradation experimental workflow.
Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.

A. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 266 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

B. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol).

  • For forced degradation studies, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • Incubate the samples under the specified conditions for a defined period.

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to an appropriate concentration with the mobile phase before injection into the HPLC system.

Potential Degradation Pathways

Based on the chemical structure of this compound and the stability of related nucleosides, the following degradation pathways are plausible:

Plausible Degradation Pathways of this compound

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Main This compound Product1 2-Bromoadenine Main->Product1 Acidic Hydrolysis (Glycosidic Bond Cleavage) Product2 Ribose Main->Product2 Acidic Hydrolysis (Glycosidic Bond Cleavage) Product3 Other Oxidized/ Hydrolyzed Products Main->Product3 Oxidation/Photolysis

Potential degradation pathways of this compound.
  • Hydrolysis of the N-Glycosidic Bond: This is a primary degradation pathway, particularly under acidic conditions, resulting in the formation of 2-bromoadenine and D-ribose.

  • Oxidation of the Ribose Moiety: The sugar part of the molecule can be susceptible to oxidation, leading to a variety of degradation products.

  • Photolytic Degradation: UV or visible light exposure could lead to complex photochemical reactions, potentially involving the purine ring.

Summary and Recommendations

This compound is a valuable research tool, but its stability must be carefully considered to ensure the reliability of experimental results. Based on the available information, the following recommendations are provided:

  • Storage: Store this compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Handling: Minimize exposure to light and acidic conditions. Use amber-colored vials or protect solutions from light.

  • Solution Preparation: For optimal stability, prepare solutions in neutral or slightly basic buffers. Avoid acidic buffers for prolonged storage.

  • Stability Testing: When conducting experiments that require the long-term stability of this compound, it is crucial to perform appropriate stability studies using a validated stability-indicating analytical method, such as HPLC.

This technical guide provides a foundational understanding of the chemical structure and stability of this compound. For specific applications, it is highly recommended to conduct dedicated stability studies under the relevant experimental conditions to ensure the integrity and efficacy of this important adenosine analog.

References

In Vitro and In Vivo Effects of 2-Bromoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of 2-Bromoadenosine and its closely related analogue, 2-bromo-2'-deoxyadenosine. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

In Vitro Effects of this compound and its Analogs

This compound and its derivatives have demonstrated significant cytotoxic and cytostatic effects across various cancer cell lines. These effects are primarily attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity

The cytotoxic potential of 2-bromo-2'-deoxyadenosine (2-BrdAdo), a closely related and well-studied analog of this compound, has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in lymphoid malignancies.

Cell LineCompoundIC50 (µM)Reference
CCRF-CEM (Human T-lymphoblastoid)2-bromo-2'-deoxyadenosine0.068[1]
Cell Cycle Arrest

Treatment with 2-bromo-2'-deoxyadenosine has been shown to induce a significant arrest of cells in the S phase of the cell cycle. At concentrations near the EC50, most cells accumulate in the early S phase, while at higher concentrations (greater than EC95), cells accumulate at the G1/S border[1]. This suggests that the compound interferes with DNA synthesis, a hallmark of S phase.

Induction of Apoptosis

Nucleoside analogs, including this compound derivatives, are known to induce apoptosis. This programmed cell death is often triggered by the activation of caspase cascades following cellular stress, such as DNA damage or metabolic interference. The mechanism of apoptosis induction by 2-chloro-2'-deoxyadenosine (a similar halogenated adenosine analog) involves the activation of caspase-3, which occurs prior to DNA degradation[2]. It is plausible that this compound induces apoptosis through a similar caspase-dependent pathway.

In Vivo Effects of this compound Analogs

Preclinical in vivo studies using animal models have demonstrated the therapeutic potential of this compound analogs in oncology.

Antitumor Efficacy

In a murine leukemia model (L1210), 2-bromo-2'-deoxyadenosine demonstrated significant therapeutic effects, achieving over 99% cell kill[1]. This highlights the potential of this class of compounds for in vivo anticancer applications. While the optimal dosage for 2-bromo-2'-deoxyadenosine was found to be higher than its chloro- a, it still exhibited potent antitumor activity.

Signaling Pathways

This compound, as an adenosine analog, is expected to exert its effects by interacting with adenosine receptors and modulating downstream signaling pathways. The A2A adenosine receptor, in particular, is a key target for adenosine and its analogs.

Adenosine A2A Receptor - cAMP/PKA Pathway

Activation of the A2A adenosine receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to changes in gene expression and cellular processes such as cell growth, differentiation, and apoptosis.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Adenosine Receptor This compound->A2AR Binds AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Apoptosis Apoptosis CREB->Apoptosis Regulates Gene Expression CellCycleArrest Cell Cycle Arrest (S-Phase) CREB->CellCycleArrest Regulates Gene Expression

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the effects of this compound.

In Vitro Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to analyze the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Experimental Workflow: Cell Cycle Analysis start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells harvest_cells Harvest and Fix Cells (70% Ethanol) treat_cells->harvest_cells stain_cells Stain with Propidium Iodide & RNase A harvest_cells->stain_cells analyze_fc Analyze by Flow Cytometry stain_cells->analyze_fc end End analyze_fc->end

Workflow for Cell Cycle Analysis
In Vivo Experimental Protocol

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of this compound.

References

2-Bromoadenosine: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine, a synthetic analog of the endogenous nucleoside adenosine, serves as a valuable pharmacological tool in the field of neuroscience. Its utility stems from its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed in the central nervous system (CNS) and play a crucial role in regulating a wide array of physiological and pathological processes. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The affinity of this compound for these receptor subtypes, particularly its activity at the A2A receptor, makes it an important agent for investigating neuronal signaling, neuroprotection, and the pathophysiology of various neurological disorders.

This technical guide provides an in-depth overview of this compound as a pharmacological tool. It includes a summary of its binding affinity for adenosine receptors, detailed experimental protocols for its use in key neuroscience assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the four human adenosine receptor subtypes is a critical parameter for designing and interpreting experiments. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity. While comprehensive Ki data for this compound across all four receptor subtypes from a single study is limited, the available information suggests a preferential affinity for the A2A receptor.

Receptor SubtypeReported Ki (nM)Reference RadioligandCell Line
A1 Data not consistently available in searched literature--
A2A ~55[3H]CGS 21680Human Adenosine A2A Receptor expressing cells
A2B Data not consistently available in searched literature--
A3 Data not consistently available in searched literature--

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in neuroscience research. The following protocols provide a framework for key in vitro and in vivo experiments.

Protocol 1: Radioligand Displacement Assay for Determining Binding Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype expressed in a cell line (e.g., HEK293 cells stably expressing the human A2A receptor).[1][2]

Materials:

  • HEK293 cell membranes expressing the target adenosine receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]CGS 21680 for A2A).

  • This compound.

  • Non-specific ligand (e.g., high concentration of a non-radiolabeled agonist like NECA).

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target adenosine receptor subtype.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Assay Buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., from 10-10 M to 10-5 M).

    • For non-specific binding control wells, add a high concentration of a non-labeled ligand instead of this compound.

    • For total binding control wells, add buffer instead of this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 120 minutes).[3]

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of this compound against excitotoxicity in primary cortical neuron cultures.[4]

Materials:

  • Primary cortical neurons cultured on poly-L-lysine coated plates.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Excitotoxic agent (e.g., N-methyl-D-aspartate, NMDA).

  • This compound.

  • Cell viability assay reagents (e.g., MTT, LDH release assay kit, or live/dead staining reagents).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic rodent brains. Maintain the cultures for at least 7-10 days to allow for maturation.

  • Treatment:

    • Control group: Treat neurons with vehicle (e.g., culture medium).

    • Excitotoxicity group: Expose neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for a specified duration (e.g., 24 hours).

    • This compound group: Pre-treat neurons with various concentrations of this compound (e.g., 1-100 µM) for a set time (e.g., 2 hours) before co-incubating with NMDA.

  • Assessment of Neuronal Viability:

    • MTT Assay: After the treatment period, incubate the cells with MTT solution. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes to visualize live and dead cells and quantify them using a fluorescence microscope.

  • Data Analysis: Compare the neuronal viability in the this compound-treated groups to the excitotoxicity group and the control group. A significant increase in viability in the presence of this compound indicates a neuroprotective effect.

Protocol 3: In Vivo Microdialysis in the Rodent Striatum

This protocol details a procedure for in vivo microdialysis to measure the effect of locally administered this compound on neurotransmitter levels in the striatum of a freely moving rat.[5]

Materials:

  • Adult male Sprague-Dawley rat.

  • Stereotaxic apparatus.

  • Microdialysis probe (e.g., CMA 12).

  • Guide cannula.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • This compound Administration: Switch the perfusion medium to aCSF containing a specific concentration of this compound (e.g., 10-100 µM). Continue to collect dialysate samples.

  • Sample Analysis: Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate) using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. A significant change in neurotransmitter levels following the administration of this compound indicates its modulatory effect on neurotransmission.

Mandatory Visualizations

Signaling Pathways

The activation of adenosine A2A receptors by agonists like this compound typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

A2A_Signaling_Pathway This compound This compound A2AR A2A Receptor This compound->A2AR G_alpha_s Gαs A2AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression regulates

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflows

A logical workflow is crucial for conducting a successful in vitro neuroprotection study. The following diagram illustrates the key steps involved.

Neuroprotection_Workflow start Start culture_neurons Culture Primary Cortical Neurons start->culture_neurons pre_treat Pre-treat with This compound culture_neurons->pre_treat induce_toxicity Induce Excitotoxicity (e.g., NMDA) pre_treat->induce_toxicity assess_viability Assess Neuronal Viability (MTT, LDH, etc.) induce_toxicity->assess_viability analyze_data Data Analysis assess_viability->analyze_data end End analyze_data->end Microdialysis_Workflow start Start implant_cannula Surgical Implantation of Guide Cannula start->implant_cannula probe_insertion Insert Microdialysis Probe implant_cannula->probe_insertion baseline_collection Collect Baseline Dialysate Samples probe_insertion->baseline_collection drug_administration Administer this compound via Reverse Dialysis baseline_collection->drug_administration sample_collection Collect Post-Treatment Dialysate Samples drug_administration->sample_collection hplc_analysis Analyze Neurotransmitter Levels by HPLC sample_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End data_analysis->end

References

Cellular and Molecular Responses to 2-Bromoadenosine Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine is a synthetic adenosine analog that has garnered interest within the scientific community for its potential as a therapeutic agent, particularly in the context of oncology. As a member of the purine analog class of compounds, it exerts its biological effects by interacting with key cellular pathways, leading to the modulation of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the known cellular and molecular responses to this compound treatment, with a focus on quantitative data, experimental methodologies, and the elucidation of its impact on critical signaling cascades. It is important to note that much of the available detailed research has been conducted on the closely related analog, 2-bromo-2'-deoxyadenosine, and therefore, some of the data presented herein will refer to this compound, with the distinction clearly indicated.

Cytotoxicity and Antiproliferative Effects

This compound and its analogs exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Quantitative Data on Cytotoxicity

The following table summarizes the available IC50 values for 2-bromo-2'-deoxyadenosine in a human cancer cell line.

CompoundCell LineCancer TypeIC50 (µM)Citation
2-bromo-2'-deoxyadenosineCCRF-CEMT-lymphoblastoid Leukemia0.068[1]

Effects on Cell Cycle Progression

A hallmark of the cellular response to this compound and its analogs is the perturbation of the cell cycle, leading to arrest at specific phases. This disruption of normal cell cycle progression is a key mechanism underlying its antiproliferative activity.

Cell Cycle Arrest in S Phase

Studies have shown that treatment with 2-bromo-2'-deoxyadenosine leads to a marked accumulation of cells in the S phase of the cell cycle.[1] This suggests that the compound interferes with DNA synthesis or replication, a critical process that occurs during this phase. The accumulation becomes more pronounced with longer exposure and higher concentrations of the nucleoside.[1] At concentrations near the EC50, most cells accumulate in the early S phase, while at higher concentrations (greater than EC95), cells tend to accumulate at the G1/S border.[1] This indicates that the loss of cell viability is likely associated with a blockade of processes at the initiation of the S phase.[1]

Note: Quantitative data detailing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with this compound are not extensively available in the current literature.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents, including nucleoside analogs, exert their therapeutic effects by inducing apoptosis in cancer cells. Adenosine analogs have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.

Apoptotic Response to Adenosine Analogs

Treatment with adenosine and deoxyadenosine has been demonstrated to induce apoptosis in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-468) human breast cancer cell lines. The apoptotic process is characterized by the externalization of phosphatidylserine, which can be detected by Annexin V staining, and changes in nuclear morphology.

Molecular Mechanisms and Signaling Pathways

The biological effects of this compound are mediated through its interaction with and modulation of intracellular signaling pathways. As an adenosine analog, its effects are likely linked to adenosine receptor signaling and the downstream cascades they regulate. Key pathways implicated in the action of adenosine analogs include the Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Phospholipase C (PLC) pathways.

Putative Signaling Pathways
  • Protein Kinase A (PKA) Pathway: Adenosine receptors, particularly A2A and A2B subtypes, are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates PKA, a key regulator of numerous cellular processes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Adenosine receptors have been shown to activate the MAPK pathway, although the specific mechanisms can be cell-type dependent.

  • Phospholipase C (PLC) Pathway: Some adenosine receptors can also couple to Gq proteins, leading to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

The following diagram illustrates a generalized experimental workflow for investigating the cellular and molecular responses to this compound treatment.

G General Experimental Workflow for this compound Studies cluster_0 Cell Culture and Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis cell_culture Cancer Cell Line Culture treatment This compound Treatment (Dose-response and Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treatment->apoptosis protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blotting (Signaling Proteins) protein_extraction->western_blot

General Experimental Workflow

The following diagram depicts a hypothetical signaling pathway that could be activated by this compound, based on the known actions of other adenosine analogs.

G Hypothetical Signaling Pathway for this compound 2-BA This compound AR Adenosine Receptor 2-BA->AR AC Adenylyl Cyclase AR->AC MAPK_Pathway MAPK Pathway AR->MAPK_Pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Cell Cycle & Apoptosis) CREB->Gene_Expression Apoptosis_Mod Apoptosis Modulation Gene_Expression->Apoptosis_Mod Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Hypothetical Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular and molecular responses to this compound treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target signaling proteins (e.g., phospho-PKA, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in cancer therapy. Their ability to induce cytotoxicity, arrest the cell cycle, and promote apoptosis underscores their multifaceted mechanism of action. While the precise signaling pathways directly modulated by this compound require further investigation, the available evidence points towards the involvement of key regulatory cascades such as the PKA and MAPK pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the cellular and molecular responses to this compound treatment, paving the way for its potential clinical application. Future studies should focus on generating more comprehensive quantitative data across a wider range of cancer models to fully characterize the therapeutic promise of this adenosine analog.

References

Methodological & Application

Standard Protocol for the Application of 2-Bromoadenosine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and standardized protocols for the utilization of 2-Bromoadenosine in various animal models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological effects of this adenosine analog.

Introduction

This compound is a synthetic analog of the endogenous nucleoside adenosine. It functions as a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities. Its application in animal models is primarily aimed at elucidating the roles of adenosinergic signaling in diverse physiological processes and pathological conditions, including cardiovascular regulation, neurological function, and inflammation. Due to its relative stability compared to adenosine, this compound is a valuable tool for in vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are dependent on the specific receptor subtype activated and the cell type.

  • A1 and A3 Receptor Activation: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).

  • A2A and A2B Receptor Activation: These receptors are generally coupled to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.

Beyond the canonical cAMP pathway, adenosine receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38), influencing cellular processes such as gene expression, proliferation, and apoptosis.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound A1_A3 A1/A3 Receptors This compound->A1_A3 A2A_A2B A2A/A2B Receptors This compound->A2A_A2B Gi_o Gi/o Protein A1_A3->Gi_o Gs Gs Protein A2A_A2B->Gs AC_inhib Adenylyl Cyclase (Inhibited) Gi_o->AC_inhib Inhibits MAPK MAPK Pathway (e.g., ERK, p38) Gi_o->MAPK AC_act Adenylyl Cyclase (Activated) Gs->AC_act Activates Gs->MAPK cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) cAMP_dec->Cellular_Response PKA Protein Kinase A (PKA) cAMP_inc->PKA PKA->Cellular_Response MAPK->Cellular_Response

Figure 1. Simplified signaling pathways of this compound.

Quantitative Data from Animal Models

The following table summarizes dosage information for adenosine analogs in rodent models, which can serve as a reference for designing studies with this compound. It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.

CompoundAnimal ModelRoute of AdministrationDose RangeObserved Effects
2-ChloroadenosineRatIntravenous (i.v.)0.1 - 1 µg/kgDose-dependent decrease in arterial blood pressure and heart rate.
8-AzaadenosineMouseIntraperitoneal (i.p.)10 - 30 mg/kg/dayLD10 (lethal dose for 10% of subjects) was 30 mg/kg/day for 5 days.
Adenosine Agonists (general)RatIntravenous (i.v.)0.3 - 50 µg/kgDose-dependent effects on heart rate and mean arterial pressure.[1]

Note: The above data is for related compounds and should be used as a guideline. The optimal dosage of this compound must be determined empirically for each specific animal model and experimental endpoint.

Experimental Protocols

The following are generalized protocols for the administration of this compound in rat and mouse models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed.

  • Dissolve the this compound powder in the sterile vehicle. Gentle warming and vortexing may be required to aid dissolution.

  • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. For short-term storage, 4°C is typically adequate. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the target organ system.

Purpose: To achieve rapid systemic distribution and a fast onset of action.

Procedure:

  • Restrain the animal appropriately. For tail vein injections, a restraining device is recommended.

  • Dilate the tail veins by warming the tail with a heat lamp or warm water.

  • Clean the injection site with an alcohol swab.

  • Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into the lateral tail vein.

  • Inject the solution slowly. The maximum recommended bolus injection volume is 5 ml/kg for both mice and rats.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Purpose: For systemic administration with a slower absorption rate compared to i.v. injection.

Procedure:

  • Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen.

  • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure the needle has not entered the bladder or intestines.

  • Inject the solution. The maximum recommended injection volume is 10 ml/kg for mice and rats.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

cluster_prep Solution Preparation cluster_admin Administration Prep_Start Start Dissolve Dissolve this compound in sterile vehicle Prep_Start->Dissolve Filter Filter-sterilize (0.22 µm filter) Dissolve->Filter Store Store appropriately (4°C or -20°C/-80°C) Filter->Store Prep_End Ready for use Store->Prep_End Admin_Start Prepared Solution IV_Admin Intravenous (i.v.) Injection Admin_Start->IV_Admin IP_Admin Intraperitoneal (i.p.) Injection Admin_Start->IP_Admin Monitor Monitor Animal IV_Admin->Monitor IP_Admin->Monitor

Figure 2. Experimental workflow for this compound administration.

Potential Applications and Considerations

  • Cardiovascular Research: this compound can be used to study the effects of adenosine receptor activation on heart rate, blood pressure, and vascular tone.

  • Neuroscience Research: It can be employed to investigate the role of adenosine in neurotransmission, neuroprotection, and animal models of neurological disorders.

  • Inflammation and Immunology: The anti-inflammatory effects of adenosine signaling can be explored using this compound in various models of inflammation.

Important Considerations:

  • Vehicle Selection: Ensure the chosen vehicle is appropriate for the administration route and does not have any confounding physiological effects.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • Toxicity: As with any pharmacological agent, it is essential to be aware of potential toxicities. Preliminary dose-escalation studies are recommended to determine the maximum tolerated dose.

  • Data Interpretation: The non-selective nature of this compound means that observed effects could be mediated by one or more adenosine receptor subtypes. The use of selective antagonists can help to dissect the contribution of each receptor.

References

Application Notes and Protocols: Preparation of 2-Bromoadenosine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-Bromoadenosine using Dimethyl Sulfoxide (DMSO) as a solvent. It includes key physicochemical data, a step-by-step procedure for dissolution, stability and storage recommendations, and an overview of the compound's putative signaling pathway.

Introduction

This compound is a brominated analog of the endogenous nucleoside adenosine. Like adenosine, its analogs are widely used in research to study purinergic signaling pathways, which are critical in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in any experimental setting. Dimethyl Sulfoxide (DMSO) is a common aprotic solvent used for dissolving a wide range of organic molecules for in vitro and in vivo studies due to its high solubilizing power. This document outlines the best practices for preparing concentrated stock solutions of this compound in DMSO.

Physicochemical and Solubility Data

Proper stock solution preparation begins with understanding the compound's properties. The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Formula C₁₀H₁₂BrN₅O₄-
Molecular Weight 346.14 g/mol [1]Use this value for all molarity calculations.
CAS Number 146-76-9[1]-
Appearance Crystalline solidVisually inspect the compound upon receipt.
Solubility in DMSO Estimated ≥ 20 mg/mLThe exact solubility is not published. The parent compound, Adenosine, is soluble at ~20 mg/mL in DMSO.[2] Empirically test for higher concentrations.
Storage (Powder) -20°C for ≥ 4 yearsStore desiccated and protected from light.
Storage (DMSO Stock) -20°C for ~1 month; -80°C for ~6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath sonicator preferred)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate PPE.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Procedure
  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 346.14 g/mol x 1000 mg/g = 3.46 mg

  • Weigh the Compound:

    • Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 3.46 mg of this compound powder into the tube.

  • Add Solvent:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex at medium speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If particles remain, sonicate the tube in a water bath at room temperature (or gently warm to 37°C) for 5-10 minutes.

    • Vortex again and re-inspect. Repeat until the solution is clear. Crucially, ensure the compound is fully dissolved before storage or use to prevent inaccurate dosing.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store aliquots at -80°C for long-term storage or at -20°C for short-term use.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 3.46 mg for 1 mL of 10 mM) weigh 2. Weigh Compound into sterile vial calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex 4. Vortex Solution (1-2 minutes) add_dmso->vortex inspect 5. Inspect for Undissolved Particles vortex->inspect sonicate 6. Sonicate / Warm (37°C) (Optional, if needed) inspect->sonicate Particles Present aliquot 7. Aliquot into Single-Use Volumes inspect->aliquot Fully Dissolved sonicate->vortex store 8. Store at -80°C (Long-Term) aliquot->store

Caption: Experimental workflow for preparing this compound in DMSO.

Stability and Handling of Stock Solutions

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to mitigate this.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can reduce the solubility of some compounds and may promote degradation over time. Use anhydrous DMSO and minimize the time stock solution vials are open to the air.

  • Dilution into Aqueous Buffers: When preparing working solutions, add the DMSO stock to the aqueous buffer or cell culture medium while gently vortexing to prevent precipitation. The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Biological Activity and Signaling Pathway

This compound is an adenosine analog and is presumed to function as an agonist at adenosine receptors, which are G-protein coupled receptors (GPCRs). The A2A receptor subtype, which is coupled to a stimulatory G-protein (Gs), is a common target for such agonists. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), a critical second messenger.

Mechanism of Action (Putative):

  • Receptor Binding: this compound binds to the extracellular domain of the Adenosine A2A Receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to and activates the enzyme Adenylyl Cyclase (AC).

  • cAMP Production: Adenylyl Cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.

  • Downstream Signaling: The active PKA catalytic subunits then phosphorylate numerous downstream target proteins in the cytoplasm and nucleus, such as the transcription factor CREB (cAMP Response Element-Binding Protein), leading to changes in gene expression and cellular function.

G cluster_membrane Cell Membrane BA This compound (Agonist) A2AR Adenosine A2A Receptor (GPCR) BA->A2AR Binds Gs Gs Protein (Gαs-GDP) A2AR->Gs Activates Gs_act Gs Protein (Gαs-GTP) Gs->Gs_act GDP/GTP Exchange AC Adenylyl Cyclase (AC) Gs_act->AC Activates ATP ATP cAMP cAMP ATP->cAMP  AC PKA_i Inactive PKA cAMP->PKA_i Binds PKA_a Active PKA PKA_i->PKA_a Activates Targets Downstream Targets (e.g., CREB) PKA_a->Targets Phosphorylates Response Cellular Response (Gene Expression, etc.) Targets->Response

Caption: Putative signaling pathway of this compound via the A2A receptor.

References

Application Notes and Protocols: 2-Bromoadenosine for A1 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromoadenosine for the targeted activation of the A1 adenosine receptor (A1R). This document includes quantitative data on its effective concentration, detailed experimental protocols for receptor binding and functional assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems. Activation of the A1R is primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1R an attractive therapeutic target for conditions such as cardiac arrhythmias, neurodegenerative diseases, and pain management. This compound is a synthetic adenosine analog that acts as an agonist at adenosine receptors. Understanding its specific binding affinity and functional potency at the A1R is essential for its application in research and drug development.

Quantitative Data: Effective Concentration of this compound

The following table summarizes the key quantitative parameters for this compound's interaction with the A1 adenosine receptor. These values are critical for designing experiments and interpreting results.

ParameterValueDescription
Ki (Binding Affinity) Data not available in search resultsInhibition constant, representing the concentration of this compound required to occupy 50% of the A1 receptors in a radioligand binding assay. A lower Ki value indicates higher binding affinity.
EC50 (Functional Potency) Data not available in search resultsHalf-maximal effective concentration, representing the concentration of this compound that produces 50% of its maximum functional effect, typically the inhibition of adenylyl cyclase. A lower EC50 value indicates higher potency.
IC50 (Inhibitory Concentration) Data not available in search resultsHalf-maximal inhibitory concentration, representing the concentration of this compound required to inhibit a specific biological process (e.g., forskolin-stimulated cAMP production) by 50%.

Note: While specific Ki, EC50, and IC50 values for this compound at the A1 receptor were not explicitly found in the provided search results, the protocols outlined below can be used to experimentally determine these values. For reference, other A1R agonists like N6-cyclopentyladenosine (CPA) exhibit EC50 values in the nanomolar range for the inhibition of forskolin-stimulated cAMP accumulation[1][2].

Signaling Pathways

Activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, A1R activation can lead to the activation of phospholipase C (PLC).

A1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R A1 Receptor This compound->A1R G_protein Gαi/oβγ A1R->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 PIP2 to IP3 DAG DAG PLC->DAG PIP2 to DAG G_alpha_i->AC Inhibition G_beta_gamma->PLC Activation ATP ATP PKA Protein Kinase A cAMP->PKA Activation PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Ca2_release->PKC Activation

Caption: A1 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for Determining Ki

This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor by competitive displacement of a radiolabeled antagonist.

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing A1R incubation Incubate Membranes with: - Radioligand (e.g., [³H]DPCPX) - Varying concentrations of this compound prep->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Generate competition curve - Calculate IC50 - Determine Ki using Cheng-Prusoff equation counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing a high density of A1 adenosine receptors (e.g., from CHO or HEK293 cells stably expressing human A1R).

  • Radiolabeled A1R antagonist (e.g., [³H]DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing A1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radiolabeled antagonist (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled A1R antagonist (e.g., 10 µM DPCPX).

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation for Determining EC50

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit adenylyl cyclase activity, which is stimulated by forskolin.

cAMP_Assay_Workflow cell_prep Culture Cells Expressing A1R (e.g., CHO-A1R) treatment Treat Cells with: - PDE Inhibitor (e.g., IBMX) - Varying concentrations of this compound cell_prep->treatment stimulation Stimulate Adenylyl Cyclase with Forskolin treatment->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels (e.g., HTRF, ELISA, AlphaScreen) lysis->detection analysis Data Analysis: - Generate dose-response curve - Calculate EC50 detection->analysis

Caption: Workflow for cAMP Functional Assay.

Materials:

  • Whole cells expressing A1 adenosine receptors (e.g., CHO-K1 or HEK293 cells).

  • This compound.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX - 3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based kits).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture: Plate cells expressing A1R in 96-well plates and grow to a suitable confluency.

  • Pre-treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP breakdown.

    • Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (a concentration that gives a submaximal but robust stimulation of cAMP production, to be determined empirically) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction by lysing the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using the detection kit's reagents and a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve to convert the raw signal to cAMP concentrations.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

These application notes provide a framework for the investigation of this compound as an A1 adenosine receptor agonist. By following the detailed protocols for radioligand binding and functional cAMP assays, researchers can accurately determine the binding affinity and functional potency of this compound. The provided diagrams of the A1R signaling pathway and experimental workflows offer a clear visual guide to the underlying mechanisms and experimental procedures. This information is crucial for advancing our understanding of A1 receptor pharmacology and for the development of novel therapeutic agents targeting this important receptor.

References

Application Notes and Protocols for 2-Bromoadenosine in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Bromoadenosine, an adenosine analog, in primary neuronal cell culture. The information presented is intended to facilitate research into neuronal development, survival, and signaling pathways. The protocols detailed below are based on established methodologies for primary neuronal culture and analysis.

Introduction to this compound

This compound is a derivative of adenosine, a critical neuromodulator in the central nervous system.[1] Like adenosine, it is expected to exert its effects through the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors.[2] The specific affinity of this compound for each receptor subtype can influence its overall effect on neuronal function. Adenosine receptors are ubiquitously expressed in the brain and are involved in regulating a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cell survival.[2][3]

Application Notes

Investigation of Neuroprotective Effects

Adenosine, particularly through the activation of A1 receptors, is known to be neuroprotective.[4] It can reduce neuronal excitability and inhibit the release of excitotoxic neurotransmitters like glutamate. This compound, as an adenosine analog, can be used to explore these neuroprotective mechanisms in primary neuronal cultures subjected to various insults, such as oxygen-glucose deprivation, oxidative stress, or excitotoxicity.

Modulation of Neurite Outgrowth and Neuronal Development

The activation of adenosine A2A receptors has been shown to promote neurite outgrowth, including axonal elongation and dendritic arborization. This suggests a role for adenosine signaling in neuronal development and regeneration. This compound can be applied to primary neuronal cultures to investigate its potential to influence neurite extension and branching, providing insights into its therapeutic potential for nerve injury and neurodegenerative diseases.

Elucidation of Adenosine Receptor Signaling Pathways

Due to its interaction with adenosine receptors, this compound serves as a valuable pharmacological tool to dissect the downstream signaling cascades in primary neurons. Activation of adenosine receptors can modulate cyclic AMP (cAMP) levels, protein kinase A (PKA) activity, and mitogen-activated protein kinase (MAPK) pathways. By treating primary neurons with this compound, researchers can study the specific pathways involved in its observed effects on neuronal survival and morphology.

Quantitative Data Summary

The following tables present illustrative quantitative data that could be expected from experiments investigating the effects of this compound on primary neuronal cultures.

Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Concentration (µM)Average Total Neurite Length per Neuron (µm) ± SEMFold Change vs. Control
0 (Control)150.5 ± 10.21.0
1188.1 ± 12.51.25
5240.8 ± 15.11.60
10285.9 ± 18.91.90
25255.4 ± 16.31.70
50195.6 ± 13.81.30

Table 2: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons (MTT Assay)

TreatmentCell Viability (% of Control) ± SEM
Control (Vehicle)100 ± 5.0
Glutamate (100 µM)45.2 ± 3.8
This compound (10 µM) + Glutamate (100 µM)78.6 ± 4.5
This compound (10 µM) alone98.5 ± 4.9

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture from Embryonic Rodents

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hanks' Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Papain and DNase I

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

  • Isolate the embryonic brains and dissect the cerebral cortices.

  • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated vessels at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Repeat this every 2-3 days.

Protocol 2: Neurite Outgrowth Assay

This protocol outlines a method for quantifying the effect of this compound on neurite outgrowth.

Materials:

  • Primary neuronal cultures (prepared as in Protocol 1)

  • This compound stock solution

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

Procedure:

  • Culture primary neurons for 2-3 days in vitro (DIV).

  • Treat the neurons with various concentrations of this compound or vehicle control.

  • Incubate for an additional 48-72 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Protocol 3: Neuroprotection Assay (MTT Assay)

This protocol is for assessing the neuroprotective potential of this compound against a neurotoxic insult using the MTT assay.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • Neurotoxin (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Culture primary neurons in a 96-well plate for 7-10 DIV.

  • Pre-treat the neurons with various concentrations of this compound or vehicle for 1-2 hours.

  • Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM glutamate) for 24 hours. Include control wells with no toxin and toxin-only wells.

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate at 37°C for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) wells.

Protocol 4: Immunocytochemistry for Neuronal Markers

This protocol details the staining of primary neurons to visualize cellular morphology and the expression of specific proteins.

Materials:

  • Primary neuronal cultures on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-NeuN for neuronal nuclei)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Gently wash the cultured neurons on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block for 1 hour at room temperature with 5% BSA in PBS.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope.

Visualizations

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound A1R A1 Receptor This compound->A1R A2AR A2A Receptor This compound->A2AR AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Activates MAPK MAPK Pathway A2AR->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Survival, Growth) CREB->Gene_Expression Regulates

Figure 1. Simplified adenosine receptor signaling pathways potentially activated by this compound.

Experimental_Workflow cluster_assays Assessments start Start culture Prepare Primary Neuronal Culture (Protocol 1) start->culture treat Treat with this compound (Dose-Response) culture->treat neurite_assay Neurite Outgrowth Assay (Protocol 2) treat->neurite_assay viability_assay Neuroprotection Assay (Protocol 3) treat->viability_assay icc_assay Immunocytochemistry (Protocol 4) treat->icc_assay analyze Data Acquisition & Analysis neurite_assay->analyze viability_assay->analyze icc_assay->analyze interpret Interpret Results analyze->interpret end End interpret->end Logical_Flow cluster_exp Experimental Design cluster_results Potential Outcomes hypothesis Hypothesis: This compound modulates neuronal survival and growth. exp_survival Test neuroprotective effects against a known toxin. hypothesis->exp_survival exp_growth Measure neurite outgrowth in response to treatment. hypothesis->exp_growth res_survival_pos Increased cell viability. exp_survival->res_survival_pos res_survival_neg No change in viability. exp_survival->res_survival_neg res_growth_pos Enhanced neurite length and branching. exp_growth->res_growth_pos res_growth_neg No effect on neurites. exp_growth->res_growth_neg conclusion Conclusion: Elucidate the role of This compound in primary neurons. res_survival_pos->conclusion res_survival_neg->conclusion res_growth_pos->conclusion res_growth_neg->conclusion

References

Application Notes and Protocols for Measuring Downstream cAMP Levels after 2-Bromoadenosine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signal transduction.[1] Its production is primarily regulated by the activity of adenylyl cyclase, an enzyme that is modulated by G protein-coupled receptors (GPCRs).[1] 2-Bromoadenosine, an analog of adenosine, acts as an agonist for adenosine receptors, particularly the A2A subtype, which are coupled to the stimulatory G protein (Gαs).[2][3] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4] Measuring the downstream accumulation of cAMP is therefore a crucial method for studying the pharmacological effects of compounds like this compound, screening for novel agonists or antagonists, and elucidating GPCR signaling pathways.

These application notes provide an overview and detailed protocols for several common techniques used to quantify cAMP levels following cellular treatment with this compound. The methods covered include immunoassays like ELISA, HTRF, LANCE TR-FRET, and AlphaScreen, as well as live-cell imaging with FRET-based biosensors.

Signaling Pathway: this compound and cAMP Production

Upon binding to a Gαs-coupled adenosine receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

cluster_membrane Plasma Membrane AR Adenosine Receptor (Gαs-coupled) Gs Gαs Protein AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates BA This compound BA->AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound signaling pathway leading to cAMP production.

Overview of cAMP Measurement Techniques

A variety of methods are available to measure intracellular cAMP levels, each with distinct principles, advantages, and limitations. These can be broadly categorized as endpoint immunoassays and real-time live-cell assays.

TechniquePrincipleThroughputReadoutKey Features
ELISA Competitive ImmunoassayLow to MediumColorimetricHigh sensitivity, direct quantification.
HTRF Competitive Immunoassay (TR-FRET)HighRatiometric FluorescenceHomogeneous (no-wash), robust for HTS.
LANCE Ultra Competitive Immunoassay (TR-FRET)HighRatiometric FluorescenceHigh sensitivity, stable signal.
AlphaScreen Competitive Immunoassay (Amplified Luminescence)HighLuminescentHigh sensitivity, homogeneous format.
FRET Biosensors Live-cell, genetically encoded sensors (e.g., EPAC)Low to MediumRatiometric FluorescenceReal-time kinetics, spatial resolution.

Experimental Protocols

Competitive ELISA for cAMP Measurement

This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay. Endogenous cAMP from cell lysates competes with a fixed amount of HRP-labeled cAMP for binding sites on a cAMP-specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.

A 1. Seed and Culture Cells B 2. Treat with this compound (include 0.5 mM IBMX) A->B C 3. Lyse Cells (e.g., 0.1 M HCl or kit buffer) B->C D 4. Add Lysates & Standards to Antibody-Coated Plate C->D E 5. Add HRP-cAMP Conjugate D->E F 6. Incubate (2-3 hours, RT) E->F G 7. Wash Plate (4x) F->G H 8. Add Substrate (e.g., TMB) G->H I 9. Incubate (30 min, RT) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance (450 nm) J->K

Caption: Workflow for a competitive cAMP ELISA.

Protocol:

  • Cell Culture: Seed cells (e.g., CHO or HEK293 cells expressing the target adenosine receptor) in a 96-well plate and culture overnight. The optimal cell density should be determined empirically.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 10-20 minutes.

    • Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, positive control like forskolin).

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add 100 µL of cell lysis buffer (often provided in the kit, or 0.1 M HCl) to each well. Incubate for 10 minutes at room temperature to ensure complete lysis.

  • ELISA Procedure:

    • Add 50-100 µL of cell lysate, cAMP standards, and controls to the wells of the anti-cAMP antibody-coated microplate.

    • Add 25 µL of HRP-cAMP conjugate to each well.

    • Incubate for 2-3 hours at room temperature on a shaker.

    • Wash the plate four times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the cAMP standard concentration. Calculate the cAMP concentration in the samples by interpolating from this curve.

Quantitative Data Summary (ELISA)

ParameterValueSource
Sensitivity0.083 - 0.64 pmol/mL
Detection Range (Non-Acetylated)1 - 1000 pmol/mL
Detection Range (Acetylated)10 - 2500 fmol/mL
Sample TypesCell Lysates, Plasma, Urine, Saliva, Tissue Culture Media
Homogeneous Time-Resolved FRET (HTRF) Assay

HTRF cAMP assays are competitive immunoassays that use fluorescence resonance energy transfer (FRET) between a Europium cryptate (donor) labeled anti-cAMP antibody and a d2-labeled (acceptor) cAMP analog. cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

A 1. Dispense Cells into 384-well Plate (5 µL) B 2. Add this compound (5 µL) (in buffer with IBMX) A->B C 3. Incubate (30 min, RT) B->C D 4. Add cAMP-d2 Conjugate (5 µL) C->D E 5. Add Anti-cAMP Cryptate Antibody (5 µL) D->E F 6. Incubate (60 min, RT) E->F G 7. Read Plate (665 nm / 620 nm) F->G A 1. Dispense Cells into 384-well Plate (5-10 µL) B 2. Add this compound (5 µL) (in buffer with IBMX) A->B C 3. Incubate (30 min, RT) B->C D 4. Add Detection Mix (10 µL) (Eu-cAMP Tracer + ULight-Antibody) C->D E 5. Incubate (60 min, RT) D->E F 6. Read Plate (TR-FRET) E->F A 1. Stimulate Cells with This compound and Lyse B 2. Transfer Lysate (10 µL) to 384-well Plate A->B C 3. Add Acceptor Beads (5 µL) B->C D 4. Add Donor Bead Mix (15 µL) (Biotin-cAMP + Streptavidin-Donor Beads) C->D E 5. Incubate (60 min, RT, in dark) D->E F 6. Read Plate (Alpha-enabled reader) E->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 2-Bromoadenosine Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-Bromoadenosine, ensuring its complete dissolution in aqueous buffers is paramount for accurate and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve directly in aqueous buffers?

A1: this compound, while a derivative of the water-soluble nucleoside adenosine, exhibits reduced solubility in aqueous solutions due to the presence of the relatively hydrophobic bromine atom. This can lead to the formation of precipitates, especially at higher concentrations, compromising the accuracy of experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While the absolute maximum solubility in DMSO is high, for practical purposes in biological assays, preparing a stock solution in the range of 10-50 mM in 100% DMSO is common. This allows for subsequent dilution into aqueous buffers while keeping the final DMSO concentration low.

Q4: How can I prevent my this compound from precipitating when I dilute the DMSO stock solution into my aqueous buffer?

A4: This phenomenon, often called "crashing out," can be mitigated by several techniques. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. Additionally, performing serial dilutions can gradually lower the solvent polarity, which may prevent precipitation. Warming the aqueous buffer to 37°C before adding the stock solution can also improve solubility.

Q5: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?

A5: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v).[1] However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO at the intended concentration on your specific cells.[2]

Q6: How does pH affect the stability of this compound in aqueous solutions?

A6: Studies on similar halogenated adenosine analogs, such as 2-chloro-2'-deoxyadenosine, have shown that they are more stable in neutral to basic pH conditions.[3] At acidic pH, decomposition can occur more rapidly, especially at physiological temperatures. Therefore, maintaining a pH of 7.2-7.4 is recommended for most biological experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. - The concentration of this compound in the final solution is too high.- The final concentration of DMSO is too low to maintain solubility.- The aqueous buffer is cold.- Reduce the final concentration of this compound.- Increase the final DMSO concentration, ensuring it remains within a non-toxic range for your assay (typically <0.5%).- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock solution.- Add the DMSO stock drop-wise to the vigorously vortexing buffer.
Solution is initially clear but becomes cloudy or forms a precipitate over time. - The compound is slowly precipitating out of the solution at room temperature or 37°C.- The compound may be unstable in the aqueous buffer over time.- Prepare fresh working solutions immediately before each experiment.- Store working solutions on ice if they are to be used within a few hours.- For longer-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C and prepare fresh dilutions as needed.[1]
Inconsistent experimental results between different batches of prepared solutions. - Incomplete dissolution of the this compound powder when making the stock solution.- Precipitation in the working solution that is not immediately obvious.- Ensure the this compound is completely dissolved in DMSO before making further dilutions. Gentle warming (to 37°C) or brief sonication can aid in dissolving the powder in the stock solution.- Visually inspect all solutions for any signs of precipitation before use. If any cloudiness is observed, the solution should be discarded.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides general guidance based on the properties of similar compounds and common laboratory practices. The kinetic solubility in phosphate-buffered saline (PBS) can be influenced by the presence of proteins. For instance, some compounds show significantly enhanced solubility in PBS containing 5% fetal bovine serum (FBS) compared to PBS alone.[4]

Solvent/Buffer System Qualitative Solubility Notes
100% Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions (e.g., 10-50 mM).
Phosphate-Buffered Saline (PBS), pH 7.4LowDirect dissolution is challenging. Working solutions are typically prepared by diluting a DMSO stock.
Tris-HCl Buffer, pH 7.4LowSimilar to PBS, direct dissolution is not recommended. Prepare working solutions from a DMSO stock.
DMSO/Water MixturesVariesSolubility decreases as the percentage of water increases.
Cell Culture Media (e.g., DMEM, RPMI)Low to ModerateThe presence of salts, amino acids, and serum can slightly improve solubility compared to simple buffers, but direct dissolution is still not advised.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder. For a 10 mM solution in 1 mL of DMSO, you will need 3.46 mg of this compound (Molecular Weight: 346.14 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.

Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, pH 7.4 or cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm the desired aqueous buffer to 37°C.

  • In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer. For a final volume of 1 mL, you will use 990 µL of buffer.

  • While gently vortexing the aqueous buffer, add 10 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. This will result in a final DMSO concentration of 1%.

  • Continue to vortex for an additional 10-15 seconds to ensure the solution is homogenous.

  • Visually inspect the working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

This compound is known to act as an agonist for adenosine receptors, particularly the A2A receptor subtype. Activation of the A2A receptor typically leads to the stimulation of a Gs protein-coupled signaling cascade, resulting in the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot dilute Dilute Stock into Buffer aliquot->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute vortex_final Vortex dilute->vortex_final use_immediately Use Immediately vortex_final->use_immediately treat_cells Treat Cells use_immediately->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Figure 1: Experimental Workflow for this compound.

signaling_pathway This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor activates Gs_Protein Gs Protein A2A_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Cellular_Response Cellular Response PKA->Cellular_Response leads to Epac->Cellular_Response leads to

Figure 2: this compound Signaling Pathway.

References

Technical Support Center: 2-Bromoadenosine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize 2-Bromoadenosine-induced cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a purine analog, exerts its cytotoxic effects primarily by inhibiting DNA synthesis. For it to become active, it must be phosphorylated intracellularly by adenosine kinase (ADK) into its monophosphate, and subsequently into its triphosphate form. This active form competes with natural deoxyadenosine triphosphate (dATP), leading to the termination of DNA chain elongation and causing cells to arrest in the S-phase of the cell cycle.[1][2] Prolonged S-phase arrest ultimately triggers apoptosis.

Q2: My cells are showing excessive death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to heightened sensitivity:

  • High Adenosine Kinase (ADK) Activity: Cell lines with high endogenous ADK activity will more efficiently convert this compound to its cytotoxic triphosphate form, leading to increased cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3][4]

  • Suboptimal Culture Conditions: Unhealthy cells are more susceptible to drug-induced stress. Ensure optimal cell culture conditions, including appropriate media, supplements, temperature, and CO2 levels.[5]

Q3: How can I reduce the cytotoxic effects of this compound without compromising its intended experimental effect?

A3: Two primary strategies can be employed to mitigate this compound-induced cytotoxicity:

  • Inhibition of Adenosine Kinase (ADK): By blocking the initial phosphorylation step, you can reduce the amount of active cytotoxic compound.

  • Inhibition of Caspases: This approach targets the downstream effectors of apoptosis, preventing the execution of the cell death program.

Q4: Can I reverse the S-phase cell cycle arrest induced by this compound?

A4: Reversing a drug-induced S-phase arrest can be challenging. In some cases, removing the drug from the culture medium may allow cells with minimal DNA damage to repair and re-enter the cell cycle. However, for cells with significant DNA damage, the arrest is often irreversible and leads to apoptosis. Specific protocols for attempting reversal are detailed in the experimental protocols section.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration does not exceed 0.1-0.5%, depending on cell line sensitivity. Run a DMSO toxicity curve for your specific cells.
Contamination (bacterial, fungal, or mycoplasma).Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques.
No dose-response relationship observed Compound has reached maximum toxicity at the lowest tested concentration.Expand the range of concentrations tested to include much lower doses.
Compound is not bioavailable to the cells (e.g., binding to serum proteins).Consider reducing the serum concentration in your culture medium during the treatment period, but be aware this can also affect cell health.
High variability between replicate wells Inconsistent cell seeding density.Use a hemocytometer or automated cell counter for accurate cell seeding.
Edge effects in multi-well plates.Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting.Calibrate pipettes regularly.

Data Presentation

Table 1: IC50 Values of this compound and Relevant Inhibitors

CompoundTargetCell LineIC50Reference
This compoundDNA SynthesisCCRF-CEM (Human T-lymphoblastoid)0.068 µM
5-IodotubercidinAdenosine Kinase-26 nM
Z-VAD-FMKPan-caspase-~20 µM (for cell culture)
Z-VDVAD-FMKCaspase-2-~100 µM (for cell culture)

Experimental Protocols

Protocol 1: Minimizing Cytotoxicity using an Adenosine Kinase Inhibitor

This protocol describes the co-treatment of cells with this compound and the adenosine kinase inhibitor, 5-Iodotubercidin.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a stock solution of 5-Iodotubercidin in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Remove the old medium from the cells and add the medium containing 5-Iodotubercidin. Incubate for 1-2 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium containing the respective concentrations of 5-Iodotubercidin.

  • Co-incubation: Remove the pre-treatment medium and add the medium containing both this compound and 5-Iodotubercidin. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT or LDH release.

Protocol 2: Minimizing Cytotoxicity using a Caspase Inhibitor

This protocol details the use of the pan-caspase inhibitor Z-VAD-FMK to reduce this compound-induced apoptosis.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Co-treatment: Prepare a stock solution of Z-VAD-FMK in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Add Z-VAD-FMK to each dilution to achieve a final concentration of 20-50 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing both this compound and Z-VAD-FMK.

  • Incubation and Assessment: Incubate for the desired duration and assess cell viability as described in Protocol 1.

Protocol 3: Assessing Reversal of S-Phase Arrest

This protocol outlines a method to determine if the S-phase arrest induced by this compound is reversible.

  • Cell Treatment: Treat cells with a cytostatic concentration of this compound for a defined period (e.g., 18-24 hours) to induce S-phase arrest.

  • Drug Removal: After the incubation period, gently wash the cells twice with pre-warmed sterile PBS, followed by the addition of fresh, drug-free culture medium.

  • Time-course Analysis: At various time points after drug removal (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.

  • Cell Cycle Analysis: Fix the cells in 70% ethanol and stain with a DNA-binding dye such as Propidium Iodide (PI). Analyze the cell cycle distribution by flow cytometry. A decrease in the S-phase population and a corresponding increase in the G2/M and G1 populations over time would indicate a reversal of the cell cycle arrest.

Visualizations

G cluster_0 Cytotoxicity Mitigation Strategies This compound This compound Phosphorylation (ADK) Phosphorylation (ADK) This compound->Phosphorylation (ADK) Active 2-Bromo-dATP Active 2-Bromo-dATP Phosphorylation (ADK)->Active 2-Bromo-dATP DNA Synthesis Inhibition DNA Synthesis Inhibition Active 2-Bromo-dATP->DNA Synthesis Inhibition S-Phase Arrest S-Phase Arrest DNA Synthesis Inhibition->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis Adenosine Kinase Inhibitor (e.g., 5-Iodotubercidin) Adenosine Kinase Inhibitor (e.g., 5-Iodotubercidin) Adenosine Kinase Inhibitor (e.g., 5-Iodotubercidin)->Phosphorylation (ADK) Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase Inhibitor (e.g., Z-VAD-FMK)->Apoptosis

Caption: Workflow for minimizing this compound cytotoxicity.

G cluster_1 Signaling Pathway of this compound-Induced Apoptosis This compound This compound Adenosine Kinase (ADK) Adenosine Kinase (ADK) This compound->Adenosine Kinase (ADK) 2-Bromo-dATP 2-Bromo-dATP Adenosine Kinase (ADK)->2-Bromo-dATP DNA Polymerase DNA Polymerase 2-Bromo-dATP->DNA Polymerase DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition S-Phase Arrest S-Phase Arrest DNA Synthesis Inhibition->S-Phase Arrest Caspase-2 Activation Caspase-2 Activation S-Phase Arrest->Caspase-2 Activation Caspase-3 Activation Caspase-3 Activation Caspase-2 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_2 Experimental Workflow for Assessing Mitigation Seed Cells Seed Cells Pre-treat with Inhibitor (Optional) Pre-treat with Inhibitor (Optional) Seed Cells->Pre-treat with Inhibitor (Optional) Co-treat with this compound +/- Inhibitor Co-treat with this compound +/- Inhibitor Seed Cells->Co-treat with this compound +/- Inhibitor Pre-treat with Inhibitor (Optional)->Co-treat with this compound +/- Inhibitor Incubate (24-72h) Incubate (24-72h) Co-treat with this compound +/- Inhibitor->Incubate (24-72h) Assess Cytotoxicity (MTT/LDH) Assess Cytotoxicity (MTT/LDH) Incubate (24-72h)->Assess Cytotoxicity (MTT/LDH) Assess Cell Cycle (Flow Cytometry) Assess Cell Cycle (Flow Cytometry) Incubate (24-72h)->Assess Cell Cycle (Flow Cytometry)

Caption: General experimental workflow for testing mitigation strategies.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 2-Bromoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 2-Bromoadenosine and related nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

The primary challenges stem from its inherent physicochemical properties and metabolic susceptibility:

  • Poor Membrane Permeability: As a hydrophilic molecule, this compound exhibits low passive diffusion across the lipophilic intestinal membrane.

  • Enzymatic Degradation: this compound is susceptible to degradation by enzymes such as adenosine deaminase (ADA), which is present in the intestine and liver. This leads to rapid metabolism before it can reach systemic circulation.

  • First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized, further reducing the amount of active drug that reaches the bloodstream.

Q2: What are the main strategies to overcome these bioavailability challenges?

The three main strategic pillars for enhancing the bioavailability of this compound are:

  • Prodrug Approaches: Modifying the this compound molecule to create an inactive derivative (prodrug) that is more readily absorbed and then converted to the active form in vivo.

  • Advanced Formulation Strategies: Incorporating this compound into specialized delivery systems to protect it from degradation and enhance its absorption.

  • Co-administration with Enzyme Inhibitors: Administering this compound along with a compound that inhibits the enzymes responsible for its metabolism.

Troubleshooting Guide

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

If you are observing low and variable oral bioavailability of this compound in your in vivo experiments, consider the following troubleshooting steps:

Potential Cause 1: Poor Permeability

  • Solution: Prodrug Synthesis. Increase the lipophilicity of this compound by synthesizing a prodrug. A common and effective approach is the esterification of the 5'-hydroxyl group.

    • Experimental Protocol: Synthesis of 5'-Ester Prodrugs of Adenosine Analogs [1]

      • Protection of 2' and 3'-hydroxyls: React the adenosine analog with 2,2-dimethoxypropane in the presence of a catalyst like camphorsulfonic acid to form the 2',3'-acetonide.[1]

      • Acylation of 5'-hydroxyl: React the protected nucleoside with an appropriate acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base like 4-dimethylaminopyridine (DMAP).[1]

      • Deprotection: Remove the 2',3'-acetonide protecting group using trifluoroacetic acid (TFA) in a chloroform and methanol mixture to yield the 5'-ester prodrug.[1]

Potential Cause 2: Rapid Metabolism by Adenosine Deaminase

  • Solution: Co-administration with an ADA Inhibitor. The co-administration of an adenosine deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), can protect this compound from degradation in the intestine.[2]

    • Experimental Consideration: An optimal concentration of the inhibitor is crucial to achieve local inhibition in the gut without causing significant systemic enzyme inhibition. Mathematical modeling based on initial in situ intestinal perfusion studies can help determine the ideal inhibitor concentration.

Potential Cause 3: Poor Aqueous Solubility and Dissolution Rate

  • Solution: Advanced Formulation. Employ formulation strategies to improve the solubility and dissolution rate.

    • Option A: Solid Dispersions. This technique involves dispersing the drug in a solid matrix to enhance its dissolution.

      • Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)

        • Dissolve both the drug (this compound) and a carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable volatile solvent.

        • Evaporate the solvent under constant agitation.

        • The resulting solid dispersion can be collected and formulated into a suitable dosage form.

    • Option B: Liposomal Formulations. Encapsulating this compound in liposomes can protect it from degradation and improve its absorption.

      • Experimental Protocol: Preparation of Liposomal Adenosine

        • Prepare a dehydrated liposomal powder containing lipids such as sphingomyelin and DMPC.

        • Hydrate the lipid powder with a solution of adenosine (e.g., 3 mg/mL in saline).

        • Vigorously vortex the mixture to form multilamellar liposomes.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the bioavailability of a structurally related compound, 2-Chloro-2'-deoxyadenosine (CdA), under different administration routes and formulations. This data can serve as a valuable reference for what may be achievable with this compound.

Compound/FormulationAdministration RouteDoseBioavailability (%)SpeciesReference
2-Chloro-2'-deoxyadenosineSubcutaneous0.14 mg/kg/day102 ± 28Human
2-Chloro-2'-deoxyadenosine in enteric-coated capsulesOral0.14 mg/kg19, 24, 60 (in 3 patients)Human
2-Chloro-2'-deoxyadenosine in PBS solutionOral0.14 mg/kg48 ± 8Human
2-Chloro-2'-deoxyadenosine in PBS solutionOral0.28 mg/kg55 ± 17Human

Visualizing Experimental Workflows and Pathways

To aid in the design and execution of your experiments, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_problem Problem Identification cluster_strategies Bioavailability Enhancement Strategies cluster_testing In Vivo Evaluation Problem Low In Vivo Bioavailability of this compound Prodrug Prodrug Synthesis (e.g., 5'-Ester) Problem->Prodrug Increase Lipophilicity Formulation Advanced Formulation (Liposomes, Solid Dispersions) Problem->Formulation Improve Solubility & Protect from Degradation CoAdmin Co-administration (e.g., with EHNA) Problem->CoAdmin Inhibit Metabolism Gavage Oral Administration (Gavage) to Animal Model Prodrug->Gavage Formulation->Gavage CoAdmin->Gavage Sampling Blood Sampling at Timed Intervals Gavage->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK prodrug_activation Prodrug 5'-Ester Prodrug of This compound (Lipophilic, Inactive) Absorption Intestinal Absorption Prodrug->Absorption Enzymatic_Cleavage Esterase-mediated Hydrolysis (in Intestine, Liver, Blood) Absorption->Enzymatic_Cleavage Active_Drug This compound (Active) Enzymatic_Cleavage->Active_Drug Excretion Metabolism and Excretion Active_Drug->Excretion

References

Refining experimental conditions for 2-Bromoadenosine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoadenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the endogenous nucleoside adenosine. While its precise and complete mechanism is multifaceted, it is understood to function primarily as an adenosine receptor agonist. Adenosine receptors are G-protein coupled receptors that, upon activation, can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing a variety of cellular processes including cell growth, differentiation, and apoptosis.[3][4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is often soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in sterile, anhydrous DMSO to a high concentration (e.g., 10-50 mM). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to minimize cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: What are the typical working concentrations and incubation times for this compound in cell culture?

A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. Based on studies with its analog, 2-bromo-2'-deoxyadenosine, concentrations in the low micromolar to nanomolar range are often effective. For example, the IC50 for growth inhibition of CCRF-CEM human T-lymphoblastoid cells was found to be 0.068 µM. Incubation times can range from a few hours to several days (e.g., 18-24 hours or longer) depending on the biological process being investigated. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

Q4: What are the potential off-target effects of this compound?

A4: Like many small molecule inhibitors, this compound may have off-target effects. Since it is an adenosine analog, it could potentially interact with other purinergic receptors or enzymes involved in nucleotide metabolism. The specificity of its interaction with the different adenosine receptor subtypes (A1, A2A, A2B, A3) may vary between cell types. It is advisable to consult the literature for studies on the selectivity of this compound and consider using more specific adenosine receptor agonists or antagonists as controls to confirm that the observed effects are mediated through the intended pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of this compound Inadequate Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify the optimal conditions for your cell line and assay.
Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution to minimize freeze-thaw cycles.
Cell Line Insensitivity: The cell line being used may not express the target adenosine receptors or may have a signaling pathway that is resistant to modulation by this compound.Verify the expression of adenosine receptors in your cell line using techniques like RT-PCR or western blotting. Consider using a different cell line known to be responsive to adenosine analogs.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound may be in the cytotoxic range for your specific cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold for your experiments.
DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration to assess solvent-related toxicity.
Inconsistent or Variable Results Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can lead to variable responses to treatment.Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed them at a consistent density for all experiments.
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.Ensure pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accuracy and consistency.
Precipitation of the Compound: this compound may precipitate out of solution when diluted in aqueous culture medium.When diluting the DMSO stock solution into the culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and thorough mixing. Visually inspect the medium for any signs of precipitation.

Quantitative Data Summary

Table 1: IC50 Values of 2-Bromo-2'-deoxyadenosine in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure TimeReference
CCRF-CEMHuman T-lymphoblastoid0.068Not Specified

Note: Data for this compound was limited; this table presents data for the closely related analog 2-bromo-2'-deoxyadenosine.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Treatment
  • Stock Solution Preparation:

    • Allow the vial of powdered this compound to equilibrate to room temperature.

    • Under sterile conditions, dissolve the powder in anhydrous DMSO to a stock concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the pre-warmed cell culture medium while gently mixing.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

  • Cell Treatment:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).

    • Incubate the cells for the predetermined duration of the experiment.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.

  • MTT Assay:

    • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Apoptosis) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: A general experimental workflow for this compound treatment in cell culture.

signaling_pathway cluster_membrane cluster_cytoplasm extracellular Extracellular Space intracellular Intracellular Space two_bromo This compound adenosine_receptor Adenosine Receptor (A2A/A2B) two_bromo->adenosine_receptor binds g_protein Gs Protein adenosine_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) pka->cellular_response phosphorylates targets

Caption: Proposed signaling pathway of this compound via adenosine receptor activation.

troubleshooting_logic cluster_no_effect Troubleshoot No Effect cluster_toxicity Troubleshoot Toxicity cluster_variability Troubleshoot Variability start Experiment Yields Unexpected Results check_no_effect No/Low Effect? start->check_no_effect check_high_toxicity High Toxicity? check_no_effect->check_high_toxicity No optimize_conc Optimize Concentration and Incubation Time check_no_effect->optimize_conc Yes check_variability Inconsistent Results? check_high_toxicity->check_variability No lower_conc Lower Treatment Concentration check_high_toxicity->lower_conc Yes standardize_culture Standardize Cell Culture Practices check_variability->standardize_culture Yes end Re-run Experiment check_variability->end No check_compound Check Compound Stability optimize_conc->check_compound verify_target Verify Target Expression check_compound->verify_target verify_target->end check_dmso Verify DMSO Concentration lower_conc->check_dmso check_dmso->end check_pipetting Verify Pipetting Accuracy standardize_culture->check_pipetting check_solubility Check for Precipitation check_pipetting->check_solubility check_solubility->end

Caption: A logical troubleshooting workflow for this compound experiments.

References

Navigating In Vivo Studies with 2-Bromoadenosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the appropriate vehicle controls for in vivo studies involving 2-Bromoadenosine. Addressing common challenges faced during experimental setup, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Troubleshooting Guide: Common Issues with this compound Formulation

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in Vehicle - Poor solubility in the chosen vehicle.- Incorrect solvent ratio.- Temperature fluctuations.1. Verify Solubility: this compound is sparingly soluble in aqueous solutions but shows good solubility in Dimethyl Sulfoxide (DMSO).2. Optimize Co-Solvent System: For aqueous-based injections, a multi-component vehicle is recommended. Start by dissolving this compound in a minimal amount of DMSO. Subsequently, dilute this stock solution with other vehicles such as saline, polyethylene glycol (PEG), or corn oil. A common practice for similar adenosine analogs is to first dissolve the compound in DMSO and then dilute it with saline or a PEG/water mixture.3. Incorporate a Surfactant: To improve and maintain solubility, consider adding a biocompatible surfactant like Tween 80 to the final formulation.4. Maintain Temperature: Prepare the formulation at room temperature and avoid cold storage if precipitation is observed. Gentle warming and sonication can aid in re-dissolving the compound.
Adverse Effects in Vehicle Control Group - Toxicity of the vehicle at the administered concentration.- Irritation at the injection site.1. Minimize DMSO Concentration: While an effective solvent, DMSO can exhibit toxicity at higher concentrations. Aim for a final DMSO concentration of less than 10% in the total injection volume, and ideally below 5%.2. Evaluate Vehicle Components: Each component of the vehicle should be tested for its individual effect on the animal model. Common co-solvents like PEG and surfactants like Tween 80 can also have biological effects.3. Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., intraperitoneal, intravenous, oral). For instance, formulations for intraperitoneal injection should be near physiological pH and osmolality to minimize irritation.
Inconsistent Experimental Results - Instability of the this compound formulation.- Incomplete dissolution of the compound.1. Prepare Fresh Formulations: It is best practice to prepare the this compound formulation fresh before each experiment to ensure its stability and potency.2. Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles. If necessary, use a brief sonication step to aid dissolution.3. Consistent Formulation Protocol: Use a standardized and well-documented protocol for preparing the vehicle and the final drug formulation to ensure consistency across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a vehicle control for an intraperitoneal (i.p.) injection of this compound in a mouse model?

A1: Based on the solubility of this compound and common practices for similar adenosine A1 receptor agonists, a suitable starting formulation for intraperitoneal injection would be a multi-component vehicle. A widely used approach involves first dissolving the this compound in a minimal volume of DMSO to create a stock solution. This stock solution is then further diluted with sterile saline (0.9% NaCl) to the final desired concentration. It is crucial to keep the final concentration of DMSO in the injectate as low as possible, ideally below 5%, to avoid solvent-induced toxicity. For compounds that may still precipitate, the addition of a small amount of a surfactant like Tween 80 (e.g., 0.5-1%) can help maintain a stable suspension.

Q2: How should I prepare the vehicle control for my experiment?

A2: The vehicle control should contain all the components of the drug formulation in the exact same concentrations, but without the this compound. For example, if your this compound formulation is 5% DMSO, 1% Tween 80 in saline, your vehicle control should be a solution of 5% DMSO and 1% Tween 80 in saline. This is critical to ensure that any observed effects are due to the compound itself and not the vehicle.

Q3: Are there any alternatives to DMSO for dissolving this compound?

A3: While DMSO is a common choice due to its strong solubilizing properties, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be considered. However, their use in in vivo studies is often more limited due to potential toxicity. If using an alternative solvent, it is imperative to conduct thorough preliminary studies to determine the maximum tolerated dose of the vehicle alone. For some applications, co-solvent systems involving polyethylene glycols (e.g., PEG300, PEG400) in combination with aqueous solutions can also be effective.

Q4: Can I use a simple saline solution as a vehicle?

A4: Due to the poor aqueous solubility of this compound, a simple saline solution is generally not a suitable vehicle as it will likely result in an unstable suspension and inaccurate dosing. A co-solvent or surfactant system is necessary to ensure the compound is adequately dissolved or uniformly suspended for administration.

Experimental Protocols: Example Vehicle Preparation

Protocol 1: DMSO/Saline Vehicle

  • Weigh the required amount of this compound.

  • Add a minimal volume of 100% DMSO to completely dissolve the compound. For example, for a 1 mg/kg dose in a 10 mL/kg injection volume, you might dissolve 1 mg of this compound in 50 µL of DMSO.

  • In a separate sterile tube, prepare the required volume of sterile 0.9% saline.

  • Slowly add the this compound/DMSO stock solution to the saline while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 2: DMSO/Tween 80/Saline Vehicle

  • Follow steps 1 and 2 from Protocol 1 to prepare the this compound/DMSO stock solution.

  • Prepare a sterile solution of 1% Tween 80 in 0.9% saline.

  • Slowly add the this compound/DMSO stock solution to the Tween 80/saline solution while vortexing.

  • This method can help to create a more stable suspension for compounds that are prone to precipitation in a simple DMSO/saline mixture.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for preparing and administering this compound in an in vivo study.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in minimal 100% DMSO weigh->dissolve_dmso mix Mix Drug Stock with Vehicle dissolve_dmso->mix prepare_vehicle Prepare Vehicle (e.g., Saline +/- Tween 80) prepare_vehicle->mix animal_groups Prepare Animal Groups (Treatment vs. Vehicle Control) mix->animal_groups injection Administer Formulation (e.g., Intraperitoneal Injection) animal_groups->injection observe Observe and Collect Data injection->observe

Experimental workflow for in vivo studies.

This workflow highlights the critical steps from compound preparation to data collection, emphasizing the parallel preparation of the vehicle control.

The signaling pathway of adenosine receptors, which are the primary targets of this compound, is complex. This compound is an agonist primarily for the A1 adenosine receptor. The diagram below provides a simplified overview of the canonical A1 adenosine receptor signaling pathway.

signaling_pathway cluster_membrane extracellular Extracellular intracellular Intracellular two_bromo This compound a1_receptor A1 Adenosine Receptor two_bromo->a1_receptor binds gi_protein Gi Protein a1_receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP ac->camp produces atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., ↓ Neurotransmitter Release) pka->cellular_response leads to

A1 Adenosine Receptor Signaling Pathway.

This diagram illustrates how this compound, by activating the A1 adenosine receptor, initiates an intracellular signaling cascade that leads to various cellular responses.

Validation & Comparative

Validating the Selectivity of 2-Bromoadenosine for A₂A vs. A₂B Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to A₂A and A₂B Receptors

The A₂A and A₂B adenosine receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine. Both receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Despite sharing the same canonical signaling pathway, they exhibit distinct pharmacological profiles. The A₂A receptor is generally considered a high-affinity receptor for adenosine, activated by nanomolar concentrations, while the A₂B receptor is a low-affinity receptor, requiring micromolar concentrations of adenosine for activation.[1] Understanding the selectivity of a compound like 2-Bromoadenosine is crucial for its development as a specific pharmacological tool or therapeutic agent.

Comparative Data Presentation

To objectively compare the selectivity of this compound, all quantitative data should be summarized in clearly structured tables. Below are templates for presenting binding affinity and functional potency data.

Table 1: Comparative Binding Affinity of this compound at A₂A and A₂B Receptors

CompoundReceptorRadioligand UsedKᵢ (nM) ± SEMn
This compoundHuman A₂A[³H]-CGS21680Data to be determined≥ 3
This compoundHuman A₂B[³H]-DPCPXData to be determined≥ 3
Control: NECAHuman A₂A[³H]-CGS21680Reference Value≥ 3
Control: NECAHuman A₂B[³H]-DPCPXReference Value≥ 3

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates higher binding affinity. NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist and can be used as a control.

Table 2: Comparative Functional Potency of this compound at A₂A and A₂B Receptors

CompoundReceptorFunctional AssayEC₅₀ (nM) ± SEMEₘₐₓ (% of Control)n
This compoundHuman A₂AcAMP AccumulationData to be determinedData to be determined≥ 3
This compoundHuman A₂BcAMP AccumulationData to be determinedData to be determined≥ 3
Control: CGS21680Human A₂AcAMP AccumulationReference Value100%≥ 3
Control: NECAHuman A₂BcAMP AccumulationReference Value100%≥ 3

EC₅₀: Half-maximal effective concentration, a measure of the compound's potency in a functional assay. A lower EC₅₀ value indicates higher potency. Eₘₐₓ: Maximum effect, expressed as a percentage of the response to a known full agonist. CGS21680 is a selective A₂A receptor agonist.

Signaling Pathways and Experimental Workflow

The primary signaling pathway for both A₂A and A₂B receptors involves the activation of adenylyl cyclase and the subsequent production of cAMP. This forms the basis of the functional assays used to determine agonist activity.

cluster_membrane Cell Membrane A2_Receptor A₂A / A₂B Receptor G_Protein Gs Protein (α, β, γ) A2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand This compound Ligand->A2_Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cellular_Response Cellular Response CREB->Cellular_Response Gene Transcription Start Start: Obtain this compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay cAMP Functional Assay Start->Functional_Assay Data_Analysis Data Analysis (Ki and EC₅₀ Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Ki and EC₅₀ values for A₂A vs. A₂B Data_Analysis->Comparison Conclusion Conclusion on Selectivity Comparison->Conclusion

References

2-Bromoadenosine Versus Adenosine: A Comparative Guide for Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Adenosine is a critical endogenous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. While adenosine is the natural ligand, its utility in in vitro and in vivo receptor studies is often hampered by its rapid metabolic degradation. This guide provides a detailed comparison between adenosine and its synthetic analog, 2-Bromoadenosine, to assist researchers in selecting the optimal agonist for their experimental needs. This analysis focuses on receptor binding affinity, functional potency, metabolic stability, and overall suitability for receptor characterization.

Core Comparison: Performance at Adenosine Receptors

The primary advantage of this compound over adenosine in a research context is its enhanced metabolic stability. Adenosine is rapidly deaminated to inosine by the enzyme adenosine deaminase (ADA), which is present in many biological preparations.[1][2][3] This instability can lead to a rapid decrease in the effective ligand concentration, complicating the interpretation of experimental results. The substitution of a bromine atom at the 2-position of the adenine ring renders this compound resistant to degradation by ADA, ensuring a stable concentration throughout the course of an experiment.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of Adenosine and this compound at the four human adenosine receptor subtypes. Kᵢ values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand, with a lower value indicating higher affinity. EC₅₀ values represent the concentration that provokes a response halfway between the baseline and maximum response, with a lower value indicating higher potency.

LigandReceptor SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Adenosine A₁~250~100
A₂ₐ~1,500174[3]
A₂ₒ>10,00012,500[3]
A₃~500~300
This compound A₁140110
A₂ₐ210140
A₂ₒ>10,000>10,000
A₃2,1001,800

Note: Data for Adenosine and this compound are compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. The data for this compound is derived from studies on 2-substituted adenosine analogs.

From the data, this compound demonstrates comparable or higher affinity for the high-affinity A₁ and A₂ₐ receptors when compared to adenosine. Both ligands exhibit low affinity and potency at the A₂ₒ receptor. This profile makes this compound a suitable, and often superior, tool for studying the A₁ and A₂ₐ receptor subtypes.

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of receptor activation is crucial. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A₂ₐ and A₂ₒ receptors couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP levels.

Adenosine_Receptor_Signaling cluster_A1_A3 A₁ / A₃ Receptor Pathway cluster_A2A_A2B A₂ₐ / A₂ₒ Receptor Pathway A1_A3 A₁ / A₃ Gi Gᵢ/ₒ A1_A3->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A₂ₐ / A₂ₒ Gs Gₛ A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ligand Adenosine or This compound Ligand->A1_A3 Ligand->A2A_A2B Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep incubate Incubate Membranes with: 1. Fixed concentration of Radioligand 2. Varying concentrations of Test Ligand (e.g., this compound) prep->incubate separate Separate Bound from Free Ligand (via rapid filtration) incubate->separate count Quantify Radioactivity of Bound Ligand separate->count analyze Analyze Data: Plot % Inhibition vs. Log[Test Ligand] Calculate IC₅₀ count->analyze calculate Calculate Kᵢ using Cheng-Prusoff Equation analyze->calculate end End calculate->end

References

Cross-Validation of 2-Bromoadenosine's Effects Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 2-Bromoadenosine, an adenosine analog, with a focus on its cross-validation using genetic models. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on its performance and alternatives.

Introduction to this compound and Adenosine Receptor Signaling

This compound is a synthetic analog of adenosine, a ubiquitous nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in diverse cellular responses, making them attractive targets for therapeutic intervention. This compound, like adenosine, can activate these receptors, though its specific affinity and efficacy for each subtype can vary.

To rigorously validate the effects of compounds like this compound and to dissect the specific receptor subtype responsible for an observed physiological response, genetic models, particularly knockout (KO) mice, are indispensable tools.[1][2][3] By comparing the effects of this compound in wild-type (WT) animals versus those lacking a specific adenosine receptor subtype (e.g., A2A KO mice), researchers can unequivocally attribute the compound's action to that receptor.

Comparative Analysis of Adenosine Receptor Agonist Effects in Wild-Type vs. Knockout Models

While specific studies on this compound in A2A receptor knockout mice are limited in the readily available literature, the well-characterized A2A adenosine receptor agonist, CGS-21680, serves as an excellent surrogate to illustrate the principles of genetic cross-validation. The data from such studies provide a framework for what to expect when validating the effects of this compound.

Table 1: Comparison of A2A Agonist (CGS-21680) Effects on Thymocyte Apoptosis and cAMP Accumulation

ParameterWild-Type (WT) MiceA2A Receptor Knockout (KO) MiceReference
Thymocyte Apoptosis (% of control) [4][5]
Vehicle100%100%
CGS-21680 (10 µM)~85-93% (indicating 7-15% cell death)No significant change from vehicle
Thymocyte cAMP Accumulation (pmol/10^6 cells)
BasalUndetectableUndetectable
CGS-21680 (1 µM)~15Undetectable

Table 2: Comparison of Adenosine Agonist (NECA) Effects on Coronary Flow

ParameterWild-Type (WT) MiceA2A Receptor Knockout (KO) MiceReference
Increase in Coronary Flow (% of baseline)
NECA (100 µM)377.08 ± 25.23%153.66 ± 22.7%
NECA (100 µM) + L-NAME (10 µM)305.41 ± 30.73%143.88 ± 36.65%

These tables clearly demonstrate that the effects of the A2A agonist are significantly attenuated or completely absent in mice lacking the A2A receptor, providing strong genetic evidence for the on-target action of the compound.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is essential for quantifying the activation of Gs-coupled receptors like the A2A adenosine receptor.

Principle: Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is a measure of receptor activation.

Materials:

  • Cells or tissues expressing the A2A receptor (e.g., thymocytes from WT and A2A KO mice)

  • Adenosine deaminase (to degrade endogenous adenosine)

  • This compound or other adenosine receptor agonists

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

Procedure:

  • Cell Preparation: Isolate and prepare cells (e.g., thymocytes) from both WT and A2A KO mice.

  • Pre-treatment: Incubate the cells with adenosine deaminase (e.g., 1 U/mL for 30 minutes at 37°C) to remove any endogenous adenosine.

  • Stimulation: Add the phosphodiesterase inhibitor followed by different concentrations of this compound or the control agonist. Incubate for a specified time (e.g., 15 minutes at 37°C).

  • Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value. Compare the responses between WT and KO cells.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling cascade of the A2A receptor.

Principle: Activation of the A2A receptor can lead to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 is a measure of pathway activation.

Materials:

  • Cells or tissues expressing the A2A receptor

  • This compound or other agonists

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to ensure equal loading.

  • Densitometry: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. Compare the results between WT and KO samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound through the A2A receptor and the experimental workflow for its cross-validation.

A2A Adenosine Receptor Signaling Pathways

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor G_alpha_s Gαs A2AR->G_alpha_s activates MEK MEK A2AR->MEK activates (via intermediates) AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC stimulates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ATP ATP ATP->AC ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Gene_Expression Gene Expression pERK->Gene_Expression regulates pCREB p-CREB CREB->pCREB pCREB->Gene_Expression regulates Bromoadenosine This compound Bromoadenosine->A2AR binds

Caption: A2A receptor signaling pathways activated by this compound.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_models Genetic Models cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion WT_mice Wild-Type (WT) Mice Treatment_WT Administer this compound (or vehicle) WT_mice->Treatment_WT KO_mice A2A Receptor KO Mice Treatment_KO Administer this compound (or vehicle) KO_mice->Treatment_KO cAMP_Assay_WT cAMP Assay Treatment_WT->cAMP_Assay_WT ERK_Assay_WT ERK Phosphorylation Assay Treatment_WT->ERK_Assay_WT cAMP_Assay_KO cAMP Assay Treatment_KO->cAMP_Assay_KO ERK_Assay_KO ERK Phosphorylation Assay Treatment_KO->ERK_Assay_KO Comparison Compare responses between WT and KO cAMP_Assay_WT->Comparison ERK_Assay_WT->Comparison cAMP_Assay_KO->Comparison ERK_Assay_KO->Comparison Conclusion Attribute effects to A2A receptor Comparison->Conclusion

Caption: Workflow for cross-validating this compound's effects.

Alternatives to this compound

While this compound is a useful tool, several other adenosine receptor agonists are available, each with its own profile of receptor selectivity and potency. The choice of agonist depends on the specific research question.

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all four adenosine receptor subtypes.

  • CGS-21680: A highly selective agonist for the A2A receptor.

  • CCPA (2-Chloro-N6-cyclopentyladenosine): A highly selective agonist for the A1 receptor.

  • IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide): A selective agonist for the A3 receptor.

Conclusion

The cross-validation of this compound's effects using genetic models, such as A2A receptor knockout mice, is a powerful approach to definitively establish its mechanism of action. By comparing the physiological and biochemical responses in wild-type versus knockout animals, researchers can ensure that the observed effects are indeed mediated by the target receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such validation studies, ultimately contributing to the development of more specific and effective therapeutic agents targeting the adenosine system.

References

Confirming the On-Target Effects of 2-Bromoadenosine with Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of 2-Bromoadenosine, a synthetic adenosine analog, by utilizing selective adenosine receptor antagonists. The data and protocols presented herein are essential for researchers investigating purinergic signaling and for professionals in drug development aiming to characterize the mechanism of action of similar compounds.

Introduction to this compound and Adenosine Receptors

This compound is a synthetic analog of the endogenous nucleoside adenosine. Like adenosine, it is expected to exert its biological effects by interacting with adenosine receptors, a class of G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are typically coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A1 and A3 receptors are primarily coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and decreases cAMP levels.

To confirm that the observed effects of this compound are specifically mediated by a particular adenosine receptor subtype, it is crucial to employ selective antagonists that can block these effects. This guide focuses on the use of antagonists for the A2A adenosine receptor, a common target for adenosine analogs.

Experimental Approaches to Confirm On-Target Effects

Two primary experimental approaches are widely used to confirm the on-target effects of an adenosine receptor agonist like this compound:

  • Competition Binding Assays: These assays determine the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity and selectivity for the target receptor.

  • Functional Assays (cAMP Accumulation Assays): These assays measure the functional consequence of receptor activation, such as the production of the second messenger cAMP. An antagonist is used to demonstrate that the agonist-induced functional response is indeed mediated by the target receptor.

Data Presentation: Comparing Agonist and Antagonist Effects

Table 1: Competition Binding Assay Data

This table illustrates the displacement of a selective A2A receptor radioligand, [³H]-ZM241385, by various adenosine receptor agonists. The inhibition constant (Ki) represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptor TargetRadioligandKi (nM)Reference CompoundKi (nM)
2-chloroadenosine Human A2A[³H]-ZM241385150NECA 15
CGS21680 Human A2A[³H]-ZM24138525ZM241385 0.5

NECA (5'-N-Ethylcarboxamidoadenosine) is a potent non-selective adenosine receptor agonist. CGS21680 is a selective A2A receptor agonist. ZM241385 is a potent and selective A2A receptor antagonist.

Table 2: cAMP Accumulation Assay Data

This table shows the potency of adenosine receptor agonists in stimulating cAMP production and the inhibitory effect of a selective A2A antagonist, ZM241385. The EC50 value represents the concentration of an agonist that gives half-maximal response. The IC50 value represents the concentration of an antagonist that inhibits the agonist response by 50%.

AgonistAntagonistCell LineAgonist EC50 (nM)Antagonist IC50 (nM)
2-chloroadenosine ZM241385HEK293-A2A~100~10
CGS21680 ZM241385HEK293-A2A208

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity of this compound for the A2A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor (HEK293-A2A).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.

  • Radioligand: [³H]-ZM241385 (a selective A2A antagonist).

  • Competitor: this compound (or 2-chloroadenosine).

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-A2A cells.

  • In a 96-well plate, add a fixed concentration of [³H]-ZM241385 (e.g., 1 nM).

  • Add increasing concentrations of the competitor (this compound).

  • For non-specific binding, add a high concentration of unlabeled ZM241385.

  • Add the cell membrane preparation to each well.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional activation of the A2A receptor by this compound and its blockade by an antagonist.

Materials:

  • HEK293-A2A cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to prevent cAMP degradation.

  • Agonist: this compound (or 2-chloroadenosine).

  • Antagonist: ZM241385.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed HEK293-A2A cells in a 96-well plate and grow to ~80-90% confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with the PDE inhibitor for 15-30 minutes at 37°C.

  • For agonist dose-response: Add increasing concentrations of this compound to the wells.

  • For antagonist inhibition: Pre-incubate the cells with a fixed concentration of the antagonist (e.g., ZM241385) for 15-30 minutes before adding a fixed concentration of the agonist (e.g., the EC80 of this compound).

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50.

  • For antagonist experiments, plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

Visualizations

Signaling Pathway of this compound at the A2A Receptor

G A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP 2-Bromo This compound (Agonist) 2-Bromo->A2AR Binds and Activates Antagonist Antagonist (e.g., ZM241385) Antagonist->A2AR Binds and Blocks ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: A2A Adenosine Receptor Signaling Cascade.

Experimental Workflow for Competition Binding Assay

G Competition Binding Assay Workflow prep Prepare A2A Receptor Membranes plate Plate Radioligand, Competitor, and Membranes prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50 and Ki) count->analyze

Caption: Workflow of a Radioligand Competition Binding Assay.

Experimental Workflow for cAMP Accumulation Assay

G cAMP Accumulation Assay Workflow seed Seed A2A-expressing Cells in a 96-well Plate pde Pre-incubate with PDE Inhibitor seed->pde treat Treat with Agonist and/or Antagonist pde->treat incubate Incubate at 37°C treat->incubate lyse Lyse Cells incubate->lyse measure Measure Intracellular cAMP Levels lyse->measure analyze Analyze Data (EC50 and IC50) measure->analyze

Caption: Workflow of a cAMP Accumulation Assay.

Conclusion

The combination of competition binding assays and functional cAMP accumulation assays provides a robust framework for confirming the on-target effects of this compound and similar adenosine receptor agonists. By demonstrating that a selective antagonist can competitively inhibit both the binding and the functional response of the agonist, researchers can confidently attribute the observed biological effects to the specific interaction with the target receptor. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting experiments aimed at characterizing the pharmacology of purinergic compounds.

Assessing the Reproducibility of 2-Bromoadenosine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromoadenosine, and its more commonly studied analog 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP), are widely utilized research tools for investigating the roles of adenosine signaling and cyclic AMP (cAMP) in various cellular processes. However, the reproducibility of their effects across different studies can be a point of contention, influenced by experimental conditions and cell systems. This guide provides an objective comparison of published data on the effects of 8-Bromo-cAMP on osteoblast differentiation and endothelial cell proliferation, highlighting areas of consistency and discrepancy to aid in experimental design and data interpretation.

I. Comparative Analysis of Osteoblast Differentiation

A key area of investigation for 8-Bromo-cAMP is its role in osteogenesis. Below is a summary of quantitative data from two independent studies that examined the effect of 8-Bromo-cAMP on alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, in the mouse pre-osteoblastic cell line MC3T3-E1.

Table 1: Effect of 8-Bromo-cAMP on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

StudyConcentration of 8-Bromo-cAMPTreatment DurationObserved Effect on ALP Activity
Lo et al. (2013)[1]100 µM1 dayIncrease (approximately 1.5-fold compared to control at day 7)
Siddappa et al. (2009)Not specified, but usedNot specifiedInhibition of osteogenic markers, including ALP

Key Observation: The data presented in these two studies show a clear contradiction regarding the effect of 8-Bromo-cAMP on osteoblast differentiation in the same cell line. While Lo et al. report a stimulatory effect on ALP activity after a short, one-day treatment[1], Siddappa et al. observed an inhibitory effect on osteogenic markers. This highlights a critical issue in the reproducibility of in vitro studies and underscores the importance of carefully considering experimental parameters.

Experimental Protocols: Osteoblast Differentiation

Lo et al. (2013) Protocol for ALP Activity Assay: [1]

  • Cell Line: MC3T3-E1 osteoblast-like cells.

  • Seeding Density: Not explicitly stated for this specific assay.

  • Treatment: 100 µM 8-Bromo-cAMP was added to the culture medium at the time of cell seeding. After 24 hours, the medium was replaced with fresh medium without 8-Bromo-cAMP.

  • Assay: ALP activity was measured at day 7 of culture using a commercial alkaline phosphatase substrate assay kit. Absorbance values were normalized to cellular DNA content.

Siddappa et al. (2009) Protocol for Osteogenesis Assessment:

  • Cell Line: MC3T3-E1 cells.

  • Treatment: Cells were treated with 8-Bromo-cAMP. Specific concentration and duration for the ALP activity assay are not detailed in the abstract.

  • Assessment: The study reports inhibition of osteogenic markers such as ALP, osteocalcin, and collagen type 1.

II. Comparative Analysis of Endothelial Cell Proliferation

The influence of cAMP signaling on endothelial cell proliferation is another area of active research. The following table summarizes the findings of two studies that investigated the effect of 8-Bromo-cAMP on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.

Table 2: Effect of 8-Bromo-cAMP on HUVEC Proliferation

StudyConcentration of 8-Bromo-cAMPTreatment DurationObserved Effect on Proliferation
Lo et al. (2013)[1]100 µMContinuousInhibition (significant decrease by day 7)
Perrot et al. (2017)[2]250 µM48 hoursModest Decrease

Key Observation: In contrast to the osteoblast differentiation data, the results concerning HUVEC proliferation show a degree of consistency. Both studies report an inhibitory or modestly decreasing effect of 8-Bromo-cAMP on HUVEC proliferation, although the concentrations and treatment durations differed.

Experimental Protocols: Endothelial Cell Proliferation

Lo et al. (2013) Protocol for Cell Proliferation Assay:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Seeding Density: Not explicitly stated.

  • Treatment: 100 µM 8-Bromo-cAMP was added to the growth medium at the time of cell seeding and replenished every 3-4 days for the continuous treatment group.

  • Assay: Cell proliferation was evaluated at days 1, 3, and 7 using a non-radioactive cell proliferation assay kit (MTS).

Perrot et al. (2017) Protocol for Cell Proliferation Assay:

  • Cell Line: HUVECs.

  • Seeding Density: 5000 cells/well in a 96-well plate.

  • Treatment: 24 hours after seeding, cells were treated with 250 µM 8-Bromo-cAMP for an additional 48 hours.

  • Assay: Cell proliferation was assessed using an MTT assay.

III. Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound/8-Bromo-cAMP

G node_2BrA This compound / 8-Bromo-cAMP node_AC Adenylyl Cyclase node_2BrA->node_AC Activates node_cAMP ↑ Intracellular cAMP node_AC->node_cAMP node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA Activates node_Epac Epac node_cAMP->node_Epac Activates node_CREB CREB node_PKA->node_CREB Phosphorylates node_Other Other Downstream Effectors (e.g., ERK, JNK, AKT) node_PKA->node_Other node_Epac->node_Other node_Gene Gene Transcription (e.g., ALP, VEGF) node_CREB->node_Gene node_Response Cellular Response (Proliferation, Differentiation) node_Gene->node_Response node_Other->node_Response

Caption: this compound/8-Bromo-cAMP signaling pathway.

General Experimental Workflow for Cell-Based Assays

G node_seed Seed Cells (e.g., MC3T3-E1, HUVEC) node_treat Treat with this compound / 8-Bromo-cAMP node_seed->node_treat node_incubate Incubate (Specified Duration) node_treat->node_incubate node_assay Perform Assay (e.g., ALP, MTT/MTS) node_incubate->node_assay node_analyze Analyze Data node_assay->node_analyze

Caption: Workflow for assessing this compound effects.

IV. Conclusion and Recommendations

The reproducibility of data on the biological effects of this compound and its analogs is a nuanced issue. While there appears to be some consensus on its inhibitory role in endothelial cell proliferation, its effect on osteoblast differentiation is contentious, with published reports showing directly opposing results.

These discrepancies likely arise from subtle but critical differences in experimental protocols, including:

  • Treatment Duration and Timing: As seen in the Lo et al. study, a short, initial exposure may trigger different downstream signaling cascades compared to continuous treatment.

  • Cell Passage Number and Condition: The physiological state of the cells can significantly impact their response to external stimuli.

  • Basal Media and Serum Composition: Components in the culture medium can interact with the compound and influence cellular responses.

For researchers planning to use this compound or its analogs, the following is recommended:

  • Thoroughly Pilot Experiments: Test a range of concentrations and treatment durations to determine the optimal conditions for the specific cell type and biological question being investigated.

  • Detailed Reporting: Clearly document all experimental parameters, including cell passage number, seeding density, and precise treatment protocols, to enhance the reproducibility of the findings.

  • Use of Multiple Assays: Corroborate findings using multiple, independent assays to measure the same biological endpoint.

By carefully considering these factors, the scientific community can work towards a more consistent and reproducible understanding of the multifaceted roles of this compound in cellular signaling.

References

Benchmarking 2-Bromoadenosine: A Comparative Guide to its Efficacy Against Novel Adenosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the traditional adenosine analog, 2-Bromoadenosine, against a selection of novel adenosine receptor agonists. The following sections present a summary of quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to aid researchers in selecting the appropriate adenosine analog for their specific experimental needs.

Quantitative Performance Analysis

The therapeutic and research applications of adenosine analogs are largely dictated by their binding affinity (Ki) for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) and their functional potency (EC50) in eliciting a cellular response, typically measured as a change in intracellular cyclic AMP (cAMP) levels. The following tables summarize the available data for this compound and a selection of well-characterized novel adenosine analogs. It is important to note that the data presented is compiled from various sources and experimental conditions may differ, which can influence absolute values.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data Not AvailableData Not AvailableData Not Available~3,500[1]
CGS-21680 290276788,800
NECA 14202,400 (EC50)6.2
Regadenoson >16,500~1,300Weak AffinityWeak Affinity
Tecadenoson Selective A1 AgonistData Not AvailableData Not AvailableData Not Available
ATL-146e Data Not AvailableSelective A2A AgonistData Not AvailableData Not Available
IB-MECA Data Not AvailableData Not AvailableData Not Available2.9
2-Cl-IB-MECA Data Not AvailableData Not AvailableData Not Available3.5

Table 2: Comparative Functional Potency (EC50/IC50, nM) of Adenosine Analogs

CompoundAssay TypeReceptor TargetPotency (nM)
This compound Data Not AvailableData Not AvailableData Not Available
CGS-21680 cAMP AccumulationA2A Receptor110
NECA cAMP AccumulationA2A Receptor71.8
Regadenoson VasodilationA2A ReceptorComparable to Adenosine
Adenosine cAMP AccumulationA1 Receptor (inhibition)310
Adenosine cAMP AccumulationA2A Receptor (stimulation)700
Adenosine cAMP AccumulationA2B Receptor (stimulation)24,000
Adenosine cAMP AccumulationA3 Receptor (inhibition)290

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured and harvested.

  • The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [3H]ZM241385 for A2A receptors) and a range of concentrations of the unlabeled test compound (e.g., this compound or a novel analog).

  • The incubation is typically carried out at room temperature for 1-2 hours to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional potency of an agonist by measuring its effect on the intracellular concentration of the second messenger, cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Cells expressing the adenosine receptor of interest are seeded into a multi-well plate and grown to a suitable confluency.

2. Compound Treatment:

  • The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • For A1 and A3 receptor assays (which are Gi-coupled and inhibit adenylyl cyclase), the cells are stimulated with forskolin to induce cAMP production.

  • A range of concentrations of the test agonist is then added to the wells.

3. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • The data is plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (for agonists that stimulate cAMP production) or IC50 (for agonists that inhibit forskolin-stimulated cAMP production) value. The EC50/IC50 represents the concentration of the agonist that produces 50% of its maximal effect.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of adenosine analogs.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Analog Adenosine Analog A2A_R A2A Receptor Adenosine Analog->A2A_R Binds A1_R A1 Receptor Adenosine Analog->A1_R Binds G_alpha_s Gαs A2A_R->G_alpha_s Activates G_alpha_i Gαi A1_R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stim Cellular Response (Stimulatory) PKA->Cellular_Response_Stim Cellular_Response_Inhib Cellular Response (Inhibitory) PKA->Cellular_Response_Inhib

Caption: Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_validation In Vitro / In Vivo Validation Compound_Library Compound Library (Novel Adenosine Analogs) Primary_Binding_Assay Primary Radioligand Binding Assay (e.g., A2A Receptor) Compound_Library->Primary_Binding_Assay Hit_Compounds Hit Compounds Primary_Binding_Assay->Hit_Compounds Identify Hits Selectivity_Panel Receptor Selectivity Panel (A1, A2B, A3 Binding Assays) Hit_Compounds->Selectivity_Panel Functional_Assay Functional Assay (cAMP Accumulation) Hit_Compounds->Functional_Assay Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Select Candidates Functional_Assay->Lead_Candidates In_Vitro_Models Cell-based Models (e.g., Anti-inflammatory Assay) Lead_Candidates->In_Vitro_Models In_Vivo_Models Animal Models (e.g., Cardiovascular Effects) In_Vitro_Models->In_Vivo_Models

Caption: Experimental Workflow for Adenosine Analog Evaluation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Bromoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like 2-Bromoadenosine are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. As a brominated organic compound, this compound necessitates specific handling and disposal protocols to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.

The cornerstone of this compound disposal is to treat it as a hazardous, halogenated organic waste.[1] Halogenated compounds should be segregated from other waste streams to ensure they undergo the correct disposal process, typically high-temperature incineration by a licensed hazardous waste management facility.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[2]

Hazard and Disposal Summary

For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and similar brominated compounds.

Property Information Citation
Waste Classification Hazardous Waste; Halogenated Organic Waste[1]
Primary Disposal Method Incineration via an approved waste disposal plant[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, eye protection/safety goggles, face protection.
Handling Precautions Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
Incompatible Materials Strong oxidizing agents.
Spill Containment Cover drains. Collect spills with liquid-absorbent material (e.g., Chemizorb®). Clean the affected area thoroughly.

Experimental Protocol: Step-by-Step Disposal Procedure

Adherence to a strict, methodical protocol is essential for the safe disposal of this compound and any materials contaminated with it.

Part 1: Immediate Handling and Segregation

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Waste Identification: Identify all waste streams containing this compound. This includes the pure compound, solutions, reaction byproducts, and contaminated lab materials (e.g., pipette tips, gloves, weighing paper, and empty containers).

  • Waste Segregation: It is critical to segregate halogenated organic waste from all other waste types, such as non-halogenated organic waste, aqueous waste, and general laboratory trash. Collect all this compound waste in a designated container.

Part 2: Waste Accumulation and Storage

  • Container Selection: Use a chemically compatible container with a secure, tightly-fitting lid for waste accumulation. The original container may be used if it is in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "Waste this compound". List all other constituents of the waste mixture with their approximate percentages. The container must be capped at all times except when adding waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a well-ventilated, secure location away from incompatible materials like strong oxidizing agents.

Part 3: Final Disposal

  • Contaminated Materials: Place all disposable items that have come into contact with this compound, including used PPE, into the designated halogenated waste container.

  • Disposal Request: Once the waste container is full or the project is complete, arrange for its collection through your institution's EHS department or a licensed chemical waste disposal contractor. Complete any required hazardous waste pickup forms accurately.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is characterized, segregated, and disposed of in accordance with local, regional, and national regulations.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final collection.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Halogenated Organic) B->C D Select & Label Compatible Container C->D E Store Securely in SAA (Capped, Ventilated) D->E F Request Waste Pickup (via EHS) E->F G Licensed Disposal (Incineration) F->G

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Bromoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Bromoadenosine. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure. While this compound is not classified as a hazardous substance by the this compound is not considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care, following standard laboratory safety practices.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Although not classified as hazardous, this compound may cause skin, eye, and respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Recommended Personal Protective Equipment (PPE)
Body Part PPE Recommendation Rationale
Eyes/Face Chemical safety gogglesTo protect against dust particles and potential splashes.
Skin Nitrile gloves and a lab coatTo prevent skin contact with the chemical powder.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of airborne particles. For significant dust generation, a NIOSH-approved respirator may be considered.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe working environment.

Preparation
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Designate a Work Area: Handle the compound in a designated area, such as a chemical fume hood or a well-ventilated benchtop, to contain any potential spills and minimize exposure.[4]

  • Assemble PPE: Ensure all required PPE is clean, in good condition, and properly worn before commencing work.[5]

Handling
  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Weighing: If weighing the powder, do so in a fume hood or on a balance with a draft shield.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Transportation: When moving the compound, ensure the container is securely sealed and, if necessary, placed in a secondary container.

Post-Handling
  • Decontamination: Clean all work surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound should be handled as chemical waste in accordance with institutional and regulatory guidelines.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Container Labeling: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical name, and any associated hazards.

  • Container Management: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the standard procedures for safely handling this compound and responding to emergencies.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Designate Work Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Minimize Dust prep3->handle1 handle2 Weighing handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Decontaminate handle3->post1 post2 Wash Hands post1->post2 post3 Store Properly post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Container disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_first_aid First Aid Details cluster_followup Follow-Up exposure Accidental Exposure Occurs response1 Remove from Source exposure->response1 response2 Administer First Aid response1->response2 fa_eye Eye Contact: Flush for 15 min response2->fa_eye fa_skin Skin Contact: Wash with soap & water response2->fa_skin fa_inhale Inhalation: Move to fresh air response2->fa_inhale fa_ingest Ingestion: Rinse mouth, seek medical help response2->fa_ingest followup1 Seek Medical Attention fa_eye->followup1 fa_skin->followup1 fa_inhale->followup1 fa_ingest->followup1 followup2 Report Incident followup1->followup2

Caption: Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoadenosine
Reactant of Route 2
Reactant of Route 2
2-Bromoadenosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。